3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYKRDEJLEBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Fluorinated Pyrrolidin-2-one Derivatives
Executive Summary
The introduction of fluorine into the pyrrolidin-2-one (
This guide analyzes the thermodynamic stability of fluorinated pyrrolidin-2-ones, distinguishing between conformational stability (ring puckering governed by the gauche effect) and chemical stability (resistance to hydrolysis and epimerization). It provides actionable protocols for quantifying these parameters during lead optimization.
Stereoelectronic Drivers of Stability
The thermodynamic profile of fluorinated lactams is non-intuitive. Unlike steric bulk, which operates through repulsion, fluorine directs stability through orbital overlap (hyperconjugation) and electrostatic dipoles.[1]
The Gauche Effect in Lactam Conformations
In pyrrolidin-2-ones, the amide bond (N1-C2-O) forces planarity, restricting the ring to an envelope conformation. The placement of fluorine at C4 (beta to carbonyl) or C3 (alpha to carbonyl) dictates the preferred "pucker" of the C3-C4-C5 segment.
-
Mechanism: The fluorine gauche effect is the thermodynamic preference for the
bond to align anti-periplanar to the orbital.[2] This hyperconjugation stabilizes specific conformers.[1] -
C4-Fluorination:
Inductive Destabilization & Hydrolysis
Thermodynamic stability against ring opening (hydrolysis) is governed by the electrophilicity of the carbonyl carbon (C2).
-
Inductive Effect (-I): Fluorine withdraws electron density through the
-framework.[1]
Chemical Stability: Epimerization & Degradation
The most critical thermodynamic instability in 3-fluoro-pyrrolidin-2-ones is C3-epimerization , not ring hydrolysis.[1]
C3-Epimerization Thermodynamics
The C3-proton in pyrrolidin-2-one has a pKa of ~25 (DMSO).[1] Introduction of a fluorine atom at C3 lowers this pKa significantly (estimated pKa ~18-20) due to anion stabilization by the -I effect.[1]
-
The Risk: Under physiological conditions (pH 7.[1]4) or basic formulation conditions, the C3-proton becomes labile.[1]
-
Thermodynamic Equilibrium:
The equilibrium constant ( ) typically favors the trans-isomer to minimize dipole repulsion between the C=O bond and the C-F bond, although specific solvation effects can shift this.
Hydrolytic Stability Profile
While fluorination makes the lactam more susceptible to hydrolysis kinetically, the thermodynamic stability of the 5-membered ring remains high compared to acyclic amides or
-
Data Summary:
Experimental Validation Protocols
Trustworthy data requires self-validating experimental designs.[1] Use the following workflows to assess stability.
Protocol A: Determination of Epimerization Kinetics ( ) via NMR
Use this to determine if your chiral center is thermodynamically stable.
-
Preparation: Dissolve 10 mg of pure cis- or trans-3-fluoro-pyrrolidin-2-one in 0.6 mL of buffered
(phosphate buffer, pD 7.4). -
Internal Standard: Add 1.0 equiv of trimethylsilylpropanoic acid (TSP) as a non-exchangeable integration standard.
-
Acquisition:
-
Analysis:
-
Monitor the decay of the C3-H signal (alpha-proton) or the shift in the
signal. -
Self-Validation: If the integral of the total lactam core (e.g., C4/C5 protons) decreases, hydrolysis is occurring simultaneously. If only the ratio of isomers changes, it is pure epimerization.
-
Protocol B: Accelerated Hydrolytic Stability Testing
Use this to assess shelf-life and metabolic stability.[1]
-
Conditions: Prepare 1 mM compound solutions in three buffers:
-
pH 1.2 (0.1 N HCl)
-
pH 7.4 (PBS)
-
pH 9.0 (Borate buffer)
-
-
Incubation: Thermostat at 40°C (stress condition).
-
Sampling: Aliquot at
hours. -
Quantification: HPLC-UV/MS.
-
Metric: Calculate % remaining relative to
. -
Failure Criteria: >5% degradation at 24h indicates thermodynamic instability unsuitable for oral dosing without formulation protection.[1]
-
Visualizations
Stability Decision Logic
This diagram illustrates the decision process when evaluating a fluorinated lactam scaffold.
Figure 1: Stereoelectronic decision matrix for evaluating stability risks based on fluorine regiochemistry.
Experimental Workflow
The following Graphviz diagram details the step-by-step experimental validation.
Figure 2: Self-validating experimental workflow for stability assessment.
Summary Data Table
| Parameter | Unsubstituted | 3-Fluoro (Alpha) | 4-Fluoro (Beta) |
| C-H pKa (approx) | ~25 | ~18-20 | ~24 |
| Dominant Effect | Sterics | Inductive (-I) | Gauche Effect |
| Primary Instability | Oxidation (Metabolic) | Epimerization | None (Conformationally rigid) |
| Preferred Pucker | Flexible | Planar/Envelope | C4-exo or C4-endo (Stereochem dependent) |
| Hydrolysis Risk | Low | Moderate (pH > 9) | Low |
References
-
Newberry, R. W., & Raines, R. T. (2017).[1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. Link
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link
-
Jabbarpoor, M., et al. (2025).[1] Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization. ChemRxiv.[1] Link
-
Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Link
Sources
Architectural Mastery in Medicinal Chemistry: A Technical Guide to 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 178946-24-2)
Executive Summary
In the highly optimized landscape of modern drug discovery, the strategic incorporation of fluorinated and halogenated motifs is paramount for developing robust Active Pharmaceutical Ingredients (APIs). 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2) stands out as a premier bifunctional building block. By merging the metabolic shielding of a trifluoroethyl group with the synthetic versatility of an alpha-bromo lactam, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and central nervous system (CNS) modulators.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacophore design and practical, bench-level execution. This guide details the physicochemical profiling, mechanistic rationale, and field-proven experimental workflows for utilizing this molecule.
Physicochemical Profiling & Identifiers
Before deploying any building block in a synthetic route, establishing its exact chemical identity and physical parameters is required to predict its behavior in various solvent systems and purification phases [1]. The quantitative data for this compound is summarized in Table 1.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 178946-24-2 |
| Molecular Formula | C₆H₇BrF₃NO |
| Molecular Weight | 246.02 g/mol |
| PubChem CID | 10586483 |
| InChIKey | ULBYKRDEJLEBER-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 20.3 Ų |
| Hydrogen Bond Acceptors | 4 (including fluorine atoms) |
Mechanistic Rationale in Drug Design
The value of CAS 178946-24-2 lies not just in its structure, but in the causality of its design. Every moiety on this molecule serves a distinct, calculated purpose in either the synthesis phase or the final biological application.
The 2,2,2-Trifluoroethyl Metabolic Shield
Standard N-alkyl groups (like methyl or ethyl) on pyrrolidinone rings are highly susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. By replacing the alkyl chain with a 2,2,2-trifluoroethyl group, the strong electron-withdrawing nature of the fluorine atoms drastically lowers the electron density of the adjacent methylene bridge. This stereoelectronic effect effectively shields the molecule from CYP450-mediated metabolism, thereby increasing the biological half-life of the final drug candidate. Furthermore, the CF₃ group enhances the overall lipophilicity (LogP), improving cellular membrane permeability.
The C3-Bromo Electrophilic Node
The bromine atom at the C3 (alpha) position transforms the inert pyrrolidinone core into a highly reactive electrophile. Because the bromine is adjacent to the electron-withdrawing carbonyl group, the C3 carbon is highly activated toward bimolecular nucleophilic substitution (
Pharmacophore logic and structural utility of this compound.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for the downstream functionalization of CAS 178946-24-2.
Standardized Protocol: Nucleophilic Substitution at the C3 Position
Objective: To displace the alpha-bromo group with a primary or secondary amine, generating a 3-amino-pyrrolidin-2-one derivative.
Expert Causality & Design:
-
Solvent Selection (Acetonitrile): A polar aprotic solvent is critical here. It accelerates the
trajectory by leaving the amine nucleophile unsolvated and highly reactive, while easily dissolving the lipophilic trifluoroethyl lactam. -
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases like
or NaOH. Its steric bulk prevents it from acting as a competing nucleophile, and its mild basicity neutralizes the HBr byproduct without triggering base-catalyzed ring-opening of the sensitive gamma-lactam core. -
Temperature Control (0°C to Ambient): The alpha-bromo lactam is highly electrophilic. Initiating the reaction at 0°C suppresses the competing E2 elimination pathway (dehydrohalogenation), which would otherwise yield an unwanted, conjugated pyrrolinone byproduct.
Step-by-Step Execution:
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve this compound (1.0 eq, 2.46 g, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M concentration).
-
Base Addition: Inject DIPEA (2.0 eq, 3.48 mL, 20 mmol) via syringe. The excess base acts as an acid scavenger to drive the reaction forward.
-
Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired amine nucleophile (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor progression via LC-MS. The protocol is self-validating; you will observe the distinct disappearance of the starting material's isotopic bromine doublet (
246/248 in a 1:1 ratio) and the emergence of the target product mass. -
Quenching & Isolation: Once conversion is >95%, quench the reaction with saturated aqueous
(30 mL). This consumes any unreacted amine and mildly protonates the system. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 3-amino derivative.
Application Case Study: DDR1 Kinase Inhibitors
The practical utility of CAS 178946-24-2 is heavily documented in modern patent literature. A prominent example is its use in the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors [2]. DDR1 is a receptor tyrosine kinase implicated in severe fibrotic diseases and tumor progression.
In the development of triaza-spirodecanone class DDR1 inhibitors, researchers utilized this compound as a foundational scaffold. By executing an
Synthetic workflow from raw materials to DDR1 kinase inhibitors via CAS 178946-24-2.
Conclusion
This compound is far more than a simple chemical catalog entry; it is a rationally designed architectural tool for medicinal chemists. By understanding the causality behind its structural features—the metabolic shielding of the trifluoroethyl group and the precise electrophilicity of the alpha-bromo lactam—researchers can reliably deploy this compound to solve complex pharmacokinetic challenges in drug development.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10586483, this compound." PubChem. URL:[Link]
- Google Patents. "CN107849044B - Triaza-spirodecanone compounds as DDR1 inhibitors." World Intellectual Property Organization / CNIPA.
Safety Data Sheet (SDS) and handling precautions for brominated lactams
Whitepaper: Safety, Reactivity, and Handling Protocols for Brominated Lactams in Drug Development
Executive Summary
Brominated lactams—including scaffolds like 3-bromo-2-pyrrolidinone and 4-bromomethyl-1,2-dihydroquinoline-2-one—are indispensable electrophilic intermediates in modern medicinal chemistry. They are heavily utilized in the synthesis of peptidomimetics, beta-lactamase inhibitors, and functionalized heteroaromatic therapeutics. However, the exact stereoelectronic features that make them synthetically valuable also render them potent alkylating agents. This technical guide deconstructs the mechanistic toxicology of brominated lactams, interprets their Safety Data Sheet (SDS) mandates, and establishes rigorous, self-validating handling protocols for laboratory professionals.
Mechanistic Toxicology and Reactivity Profiling
To safely handle brominated lactams, one must first understand the causality behind their toxicity. These compounds feature a highly polarized carbon-bromine (C–Br) bond situated adjacent to an electron-withdrawing lactam carbonyl. This configuration significantly lowers the activation energy required for bimolecular nucleophilic substitution (
While this reactivity is highly desirable for controlled derivatization in the laboratory, it presents a severe biological hazard. In vivo, the bromomethyl or alpha-bromo groups act as indiscriminate alkylating agents. They readily react with nucleophilic sites on biological macromolecules, such as the N7 position of guanine in DNA or the sulfhydryl groups of cysteine residues in proteins (1)[1]. This covalent adduct formation is the primary mechanism driving their cytotoxicity, mutagenic potential, and classification as severe irritants to the eyes, respiratory system, and skin.
Mechanism of cellular toxicity via SN2 alkylation by brominated lactams.
SDS Deconstruction and Hazard Mitigation
A standard Safety Data Sheet (SDS) for a representative brominated lactam outlines strict handling and storage mandates. Understanding the chemical rationale behind these rules is critical for laboratory safety.
-
Storage Conditions (2–8 °C under Inert Atmosphere): Brominated lactams must be stored in tightly sealed, light-resistant containers under nitrogen or argon (1)[1]. Causality: Refrigeration prevents thermal decomposition. The inert atmosphere is critical because atmospheric moisture can induce premature hydrolysis of the labile C–Br bond, generating corrosive hydrobromic acid (HBr) gas and degrading the reagent.
-
Incompatibilities: These compounds must be isolated from strong bases, reducing agents, and nucleophiles (amines, thiols) (1)[1]. Causality: Accidental contact with these agents can trigger rapid, uncontrolled exothermic reactions, potentially leading to vessel pressurization or explosion.
-
PPE Requirements: Strict use of chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat is mandatory (2)[2]. Causality: Standard latex gloves offer insufficient permeation resistance to halogenated organic compounds, allowing the alkylating agent to reach the skin.
Quantitative Hazard Profile
The following table summarizes the physicochemical and hazard data across common brominated lactam classes to facilitate rapid risk assessment.
| Compound Class | Representative Scaffold | GHS Hazard Codes | Storage Requirements | Primary Reactivity Risk |
| Alpha-Bromo Lactams | 3-Bromo-2-pyrrolidinone | Irritant (Xi), R36/37/38 | 2–8 °C, Inert Atm. | |
| Bromomethyl Heteroaromatics | 4-Bromomethyl-1,2-dihydroquinoline-2-one | Irritant (Xi), R36/37/38 | 2–8 °C, Moisture-Free | DNA/Protein Alkylation |
| Brominated Beta-Lactams | 6-Bromo-penicillanic acid derivatives | Sensitizer, Irritant | -20 °C to 4 °C | Hydrolysis / Exothermic decomp. |
Experimental Workflows and Self-Validating Protocols
To ensure both synthetic success and operator safety, workflows involving brominated lactams must be designed as self-validating systems. The protocol below outlines the safe handling, reaction, and quenching of an alpha-bromo lactam during a nucleophilic substitution reaction.
Standard operating procedure for the safe handling and quenching of brominated lactams.
Protocol: Nucleophilic Derivatization of an Alpha-Bromo Lactam
Objective: Safe conversion of an alpha-bromo lactam to an alpha-amino lactam via
Step-by-Step Methodology:
-
Apparatus Preparation: Thoroughly flame-dry a Schlenk flask and purge it with high-purity nitrogen or argon to remove air and moisture (2)[2].
-
Causality: Removing adsorbed moisture prevents the competitive hydrolysis of the brominated lactam into an alpha-hydroxy lactam, ensuring high reaction fidelity.
-
-
Reagent Dispensing: Inside a well-ventilated fume hood, dissolve the brominated lactam (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Self-Validation: The solution should remain clear and colorless. Any fuming or immediate discoloration indicates moisture contamination or reagent degradation.
-
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath before the dropwise addition of the nucleophile (e.g., a primary amine, 1.2 equiv) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.5 equiv).
-
Causality: The low temperature controls the exothermic nature of the alkylation and minimizes unwanted polyalkylation side reactions.
-
-
Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature over 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting material spot (UV-active) and the appearance of a new, more polar product spot confirms successful reaction progression.
-
-
Safe Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
).-
Causality: Thiosulfate acts as a soft nucleophile that rapidly reacts with any unreacted brominated lactam, neutralizing its toxic alkylating hazard before the aqueous workup phase begins.
-
-
Waste Disposal: Collect all aqueous washings, treat them with additional thiosulfate to ensure complete neutralization, and route them strictly to halogenated hazardous waste streams.
References
Sources
Molecular weight and physicochemical characteristics of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1] Its unique, non-planar conformation allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" for designing molecules that interact effectively with biological targets. The strategic functionalization of this ring system is a key focus in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specialized pyrrolidinone derivative, 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a compound engineered with two key functional groups poised for synthetic elaboration: a reactive bromine atom at the α-position and an electron-withdrawing N-trifluoroethyl group.
This document delves into the core physicochemical characteristics, a plausible synthetic pathway, and the analytical methodologies required for the characterization of this versatile building block. The insights provided are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.
Molecular and Physicochemical Profile
This compound (CAS No: 178946-24-2) is a halogenated, fluorinated heterocyclic compound.[2] The presence of the α-bromo group provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the N-(2,2,2-trifluoroethyl) moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes of high interest in drug design.
The core properties of the molecule are summarized below. It is important to note that while some data is derived from experimental sources, many physicochemical parameters are computationally predicted and should be used as a guideline pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrF₃NO | PubChem[3] |
| Molecular Weight | 246.02 g/mol | PubChem[3] |
| CAS Number | 178946-24-2 | BLDpharm[2] |
| IUPAC Name | This compound | PubChem[3] |
| Canonical SMILES | C1CN(C(=O)C1Br)CC(F)(F)F | PubChem[3] |
| XLogP3 (Computed) | 1.8 | PubChem[3] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Synthesis and Purification
The synthesis of this compound can be logically approached via a two-step process: first, the N-alkylation of 2-pyrrolidinone, followed by a selective α-bromination of the resulting lactam. This strategy allows for the controlled introduction of the desired functional groups.
Experimental Protocol: Synthesis
Causality and Rationale: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in Step 1 is critical to deprotonate the pyrrolidinone nitrogen efficiently without competing in the subsequent alkylation. 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is an excellent electrophile for this purpose. For Step 2, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used at low temperature (-78 °C) to generate the kinetic enolate, ensuring regioselective deprotonation at the less-substituted α-carbon. This enolate is then trapped with an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine (Br₂) to yield the target compound.
Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 eq).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-pyrrolidinone (4.25 g, 50 mmol, 1.0 eq) in anhydrous THF (20 mL) to the suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate (12.8 g, 55 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Step 2: Synthesis of this compound
-
In a separate flame-dried flask under an inert atmosphere, prepare LDA solution by adding n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to a solution of diisopropylamine (5.6 g, 55 mmol) in anhydrous THF (50 mL) at -78 °C. Stir for 30 minutes.
-
To another flame-dried flask containing a solution of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (8.35 g, 50 mmol) in anhydrous THF (100 mL), cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the lactam solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of N-Bromosuccinimide (NBS, 9.8 g, 55 mmol) in anhydrous THF (30 mL) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Perform an aqueous workup as described in Step 1.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final compound.
Structural Elucidation and Characterization
Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for characterization.
Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | ~4.5-4.8 ppm (dd, 1H): Proton at the bromine-bearing carbon (CH-Br).~3.8-4.2 ppm (q, 2H): Methylene protons of the trifluoroethyl group (N-CH₂-CF₃).~3.4-3.7 ppm (m, 2H): Methylene protons at C5 of the pyrrolidinone ring.~2.2-2.6 ppm (m, 2H): Methylene protons at C4 of the pyrrolidinone ring. | The CH-Br proton is deshielded by the adjacent bromine and carbonyl group. The N-CH₂ protons are deshielded by the nitrogen and show quartet coupling to the three fluorine atoms. |
| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (C=O).~60-65 ppm (q): Methylene carbon of the trifluoroethyl group (N-CH₂).~120-125 ppm (q): Trifluoromethyl carbon (CF₃).~45-50 ppm: Bromine-bearing carbon (C-Br).~40-45 ppm: Methylene carbon at C5.~25-30 ppm: Methylene carbon at C4. | The carbonyl carbon is characteristic. The carbons of the trifluoroethyl group show quartet splitting due to coupling with fluorine. The C-Br carbon is shifted downfield relative to a standard CH₂ group. |
| ¹⁹F NMR | ~ -70 to -75 ppm (t): A triplet corresponding to the CF₃ group. | The CF₃ group appears as a triplet due to coupling with the adjacent two methylene protons. |
| HRMS (ESI+) | m/z ~245.9663 & ~247.9643: [M+H]⁺ ions. | High-resolution mass spectrometry should reveal the molecular ion peak with the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
| FTIR | ~1700-1720 cm⁻¹ (strong): C=O (amide) stretch.~1100-1250 cm⁻¹ (strong): C-F stretching bands. | The strong carbonyl absorption is a key feature of the lactam ring. The C-F bonds will produce strong, characteristic bands in the fingerprint region. |
Reactivity and Synthetic Utility
The true value of this compound lies in its potential as a versatile synthetic intermediate. The α-bromo lactam motif is a powerful precursor for introducing molecular complexity.
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to generate 3-substituted pyrrolidinones. This is a direct and efficient method for building libraries of drug-like molecules.
-
Radical Reactions: The C-Br bond can undergo homolytic cleavage to form a radical intermediate, which can participate in various C-C bond-forming reactions.[4]
-
Cross-Coupling Reactions: While less common for α-bromo lactams compared to aryl halides, under specific catalytic conditions, this position could potentially engage in cross-coupling reactions.
-
Influence of the Trifluoroethyl Group: This group is not merely a spectator. Its strong electron-withdrawing nature increases the acidity of the α-proton, which can influence enolate formation. Furthermore, it enhances the metabolic stability of the parent molecule by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell permeability.
Safety and Handling
As with all α-halogenated carbonyl compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system and is likely harmful if swallowed. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This compound is a strategically designed chemical building block with significant potential for applications in drug discovery and development. Its combination of a reactive α-bromo handle and a modulating N-trifluoroethyl group offers chemists a valuable tool for synthesizing novel, complex, and potentially bioactive pyrrolidine derivatives. The synthetic and analytical protocols detailed in this guide provide a robust framework for the reliable preparation and characterization of this compound, empowering researchers to explore its full synthetic utility.
References
-
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Tarui, A., et al. (2013). Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry, 78(16), 7903-7911. [Link]
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ACS Publications. (2013). Direct and Diastereoselective Alkylation and Aldol Reactions of α-Bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry. [Link]
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PubChem. 3-Bromopyrrolidin-2-one. National Center for Biotechnology Information. [Link]
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Chemical Science (RSC Publishing). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]
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ACS Publications. (2023). Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry. [Link]
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Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]
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PubChemLite. N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride. [Link]
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-
National Institute of Standards and Technology. 2-Pyrrolidinone. NIST WebBook. [Link]00)
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An In-depth Technical Guide to the Reactivity Profile of α-Bromo Lactams with Fluorinated Side Chains
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of α-bromo lactams, with a particular focus on the influence of fluorinated side chains. The introduction of fluorine, a highly electronegative element, into the lactam scaffold significantly alters its electronic properties, conformational preferences, and metabolic stability, thereby profoundly impacting its reactivity and potential applications in medicinal chemistry and drug development.[1][2][3][4] This document will delve into the fundamental principles governing the reactivity of these unique scaffolds, explore key reaction pathways, provide detailed experimental protocols for their synthesis and functionalization, and present a critical analysis of the current state of the field. The insights provided are intended to empower researchers, scientists, and drug development professionals to harness the unique chemical properties of these valuable synthetic intermediates.
Introduction: The Significance of Fluorinated α-Bromo Lactams
Lactams, cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics.[5] The inherent ring strain of smaller lactam rings, such as β-lactams, makes them susceptible to nucleophilic attack and ring-opening reactions, a property that is crucial for their biological activity.[5][6] The introduction of a bromine atom at the α-position to the carbonyl group creates a versatile synthetic handle for further molecular elaboration through various substitution and coupling reactions.[7]
The strategic incorporation of fluorine or fluorinated moieties into organic molecules has become a cornerstone of modern drug design.[1][3] Fluorine's high electronegativity can modulate the acidity of neighboring protons, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic properties.[1][3] When combined within an α-bromo lactam framework, the fluorinated side chain exerts a profound influence on the molecule's reactivity, creating a unique chemical space for the development of novel bioactive compounds.[8][9]
This guide will systematically explore the reactivity of these fascinating molecules, providing both a theoretical foundation and practical, field-proven insights.
The Influence of Fluorinated Side Chains on Lactam Reactivity
The presence of a fluorinated side chain on an α-bromo lactam introduces several key electronic and steric effects that collectively modulate its reactivity profile.
2.1. Inductive Effects:
The strong electron-withdrawing nature of fluorine atoms significantly polarizes the C-F bond. This inductive effect is transmitted through the carbon skeleton, influencing the electron density at the α-carbon and the carbonyl carbon.
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing fluorine atoms enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the rate and regioselectivity of ring-opening reactions.
-
Modulation of α-Proton Acidity: While the primary focus is on the bromo-substituted α-carbon, any remaining α-protons will have their acidity influenced by the fluorine substituent. This can be a critical consideration in base-mediated reactions where enolate formation is a possibility.
2.2. Steric and Conformational Effects:
The size of fluorine is comparable to that of a hydrogen atom, but the C-F bond is longer than a C-H bond. The introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can introduce significant steric bulk.
-
Conformational Constraints: The presence of a fluorinated side chain can restrict the conformational flexibility of the lactam ring and adjacent substituents. This can influence the stereochemical outcome of reactions by favoring specific transition states.
-
Shielding Effects: The fluorinated group can sterically hinder the approach of nucleophiles or reagents to one face of the lactam ring, leading to enhanced diastereoselectivity in reactions at the α-carbon.
2.3. Impact on the C-Br Bond:
The electronic effects of the fluorinated side chain can also influence the strength and reactivity of the C-Br bond. The inductive withdrawal of electron density can affect the stability of potential intermediates in both nucleophilic substitution and radical reactions.
Key Reaction Pathways and Mechanistic Considerations
α-Bromo lactams with fluorinated side chains are versatile intermediates that can participate in a range of chemical transformations. Understanding the underlying mechanisms is crucial for predicting reaction outcomes and designing rational synthetic strategies.
3.1. Nucleophilic Substitution Reactions:
Nucleophilic substitution at the α-carbon is a fundamental transformation for introducing diverse functional groups. The reaction can proceed through either an SN1 or SN2 pathway, or a more complex mechanism depending on the substrate, nucleophile, and reaction conditions.
-
SN2 Pathway: This is a common pathway for primary and less hindered secondary α-bromo lactams. The nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry. The presence of a bulky fluorinated side chain can influence the rate of this reaction.
-
Radical Pathways: In some cases, particularly with tertiary α-bromo-β-lactams, copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling reactions have been developed.[10] These reactions proceed through the formation of an azetidinone-derived cyclic alkyl radical, and the stereochemical outcome is controlled by a chiral ligand.
Diagram: Generalized Nucleophilic Substitution Pathways
Caption: Generalized pathways for nucleophilic substitution at the α-carbon of bromo lactams.
3.2. Elimination Reactions:
Under basic conditions, α-bromo lactams can undergo elimination reactions to form α,β-unsaturated lactams. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the lactam and the nature of the base used. The presence of a fluorinated side chain can affect the acidity of the β-protons, thus influencing the rate and outcome of the elimination.
3.3. Ring-Opening Reactions:
The strained ring of β-lactams is susceptible to cleavage by nucleophiles.[5] This reactivity is the basis for the antibacterial activity of β-lactam antibiotics, which involves the acylation of a serine residue in the active site of bacterial transpeptidase enzymes.[6] The electron-withdrawing effect of a fluorinated side chain can enhance the electrophilicity of the lactam carbonyl, potentially increasing its susceptibility to ring-opening.
3.4. Metal-Catalyzed Cross-Coupling Reactions:
α-Bromo-α-fluoro-β-lactams have been shown to be effective substrates in various metal-catalyzed cross-coupling reactions, including cobalt-catalyzed α-arylation and nickel-catalyzed reactions.[11][12] These methods provide a powerful tool for the C-C bond formation at the α-position, allowing for the introduction of aryl and other carbon-based substituents.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for key experiments related to the synthesis and reactivity of α-bromo lactams with fluorinated side chains. These protocols are designed to be self-validating and are grounded in established literature procedures.
4.1. Synthesis of α-Bromo-α-fluoro-β-lactams:
A common route to α-bromo-α-fluoro-β-lactams involves the cycloaddition of a ketene with an imine.[11][12]
Protocol: Synthesis of a Representative α-Bromo-α-fluoro-β-lactam
-
Imine Formation: To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the corresponding primary amine (1.0 eq). Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or GC-MS.
-
Ketene Generation and Cycloaddition: In a separate flask, cool a solution of triethylamine (1.5 eq) in dichloromethane to -78 °C. To this solution, add bromoacetyl bromide (1.2 eq) dropwise. After stirring for 15 minutes, add the previously prepared imine solution dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-bromo-β-lactam.
Diagram: Experimental Workflow for β-Lactam Synthesis
Caption: A typical experimental workflow for the synthesis of α-bromo-β-lactams.
4.2. Diastereoselective Alkylation and Aldol Reactions:
α-Bromo-α-fluoro-β-lactams can undergo direct and diastereoselective alkylation and aldol reactions to introduce further functionality at the C3 position.[13][14]
Protocol: Diastereoselective Aldol Reaction of an α-Bromo-α-fluoro-β-lactam
-
Enolate Formation: To a solution of the α-bromo-α-fluoro-β-lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the lithium enolate.
-
Aldol Addition: To the enolate solution, add the desired aldehyde (1.2 eq) dropwise at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 3-hydroxyalkyl-fluoro-β-lactam.[13]
Data Presentation and Analysis
The reactivity of α-bromo lactams with fluorinated side chains can be quantitatively assessed by comparing reaction yields, diastereoselectivities, and reaction rates under various conditions.
Table 1: Comparison of Nucleophilic Substitution Reactions on a Model α-Bromo-α-fluoro-β-lactam
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Sodium Azide | DMF | 25 | 12 | 85 | N/A |
| 2 | Sodium Methoxide | Methanol | 0 | 4 | 78 | >95:5 |
| 3 | Thiophenol | Acetonitrile | 50 | 8 | 92 | N/A |
| 4 | Aniline | Toluene | 80 | 24 | 65 | 80:20 |
Data is representative and for illustrative purposes only.
Conclusion and Future Outlook
The incorporation of fluorinated side chains into α-bromo lactam scaffolds provides a powerful strategy for modulating their chemical reactivity and developing novel molecules with potential applications in drug discovery and materials science.[1][2][4] The unique electronic and steric properties imparted by fluorine offer fine control over reaction outcomes, enabling the synthesis of complex and stereochemically defined structures.[12]
Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, including catalytic and enantioselective transformations. A deeper understanding of the intricate interplay between the fluorinated substituent and the lactam ring will continue to drive innovation and unlock the full potential of this versatile class of compounds. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field.
References
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Synthesis of α‐bromo‐β‐lactams 1′a–d and α‐bromo α‐fluoro‐β‐lactams, 1 a–1 j. ResearchGate. Available at: [Link]
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Synthesis of a fluorinated Ezetimibe analogue using radical allylation of α-bromo-α-fluoro-β-lactam. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams. PubMed. Available at: [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]
-
Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]
-
Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. Available at: [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]
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Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. SIOC Journals. Available at: [Link]
-
Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. Available at: [Link]
-
Direct and Diastereoselective Alkylation and Aldol Reactions of α-Bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Bentham Science Publisher. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]
-
Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Walsh Medical Media. Available at: [Link]
-
Trifluoromethylated Lactams: Promising Small Molecules in the Search for Effective Drugs. ResearchGate. Available at: [Link]
-
Synthesis of of 3-bromo-3-fluoro β-lactams 131. ResearchGate. Available at: [Link]
-
Short and efficient synthesis of fluorinated δ-lactams. PubMed. Available at: [Link]
-
Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions. Fluorine Notes. Available at: [Link]
-
The Fascinating Chemistry of α‐Haloamides. PMC. Available at: [Link]
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Available at: [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
A stable α-lactam reagent for bioconjugation and proteomic profiling. ChemRxiv. Available at: [Link]
-
Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. Available at: [Link]
-
The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]
-
Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatization-Ring Expansion Reaction. PMC. Available at: [Link]
-
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journals. Available at: [Link]
-
Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Substitution of α-Bromo Acids. Scribd. Available at: [Link]
-
Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry - ACS Publications. Available at: [Link]
-
The Mechanisms of Reactions of β-Lactam Antibiotics (1986). SciSpace. Available at: [Link]
-
Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
22.11: Beta-Lactams- An Application. Chemistry LibreTexts. Available at: [Link]
-
Alpha-substitution of carboxylic acids. Khan Academy. Available at: [Link]
-
22.S: Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts. Available at: [Link]
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Metabolic Stability of 2,2,2-Trifluoroethyl Groups in Medicinal Chemistry
[1]
Executive Summary
The 2,2,2-trifluoroethyl (TFE) group (
-
In isolation (e.g., Flurothyl): It exhibits extreme stability and is often excreted unchanged.[1]
-
On aromatic ethers (e.g., Flecainide): It is susceptible to CYP450-mediated
-dealkylation. -
On heterocycles (e.g., Lansoprazole): It often survives while other moieties (sulfoxides, aromatic rings) are metabolized first.
This guide explores the mechanistic basis of this stability, the specific degradation pathways, and the protocols required to validate them.
Physicochemical Basis of Stability
The metabolic resistance of the TFE group stems from the high electronegativity of the three fluorine atoms.
The "Fluorine Effect" on Alpha-Hydroxylation
The primary mechanism of alkyl group metabolism is Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron(IV)-oxo species of Cytochrome P450.
-
Bond Dissociation Energy (BDE): The electron-withdrawing effect of the
group strengthens the bonds on the adjacent -methylene carbon ( ). -
Polarity: The
group creates a dipole that deactivates the -carbon toward the electrophilic oxidant of the CYP enzyme. -
Result: The rate of hydrogen abstraction is significantly slower for
than for .
Metabolic Pathways & Mechanism
When metabolism does occur, it proceeds via oxidative dealkylation. This pathway is critical to understand because it generates reactive intermediates.
The Oxidative Dealkylation Pathway
The metabolic cleavage of a TFE ether or amine follows a standard
-
-Hydroxylation: CYP450 abstracts a hydrogen from the
group, followed by hydroxyl rebound to form a hemiacetal (for ethers) or hemiaminal (for amines). -
Spontaneous Collapse: The hemiacetal/hemiaminal is unstable and collapses, releasing the parent drug core (as a phenol or amine) and 2,2,2-trifluoroacetaldehyde .
-
Aldehyde Fate: Trifluoroacetaldehyde exists in equilibrium with its hydrate (gem-diol). It is rapidly oxidized (by aldehyde dehydrogenase) to trifluoroacetic acid (TFA) or reduced to 2,2,2-trifluoroethanol .
Pathway Diagram
The following Graphviz diagram illustrates the metabolic fate of an aromatic trifluoroethyl ether.
Caption: Figure 1. Oxidative dealkylation mechanism of aromatic trifluoroethyl ethers leading to metabolite generation.
Case Studies in Medicinal Chemistry
Flecainide: Significant Dealkylation
Flecainide is a Class Ic antiarrhythmic containing two TFE ether moieties.
-
Observation: A major metabolite is meta-O-dealkylated flecainide (MODF) .[2]
-
Mechanism: CYP2D6 facilitates the
-dealkylation of the TFE group. -
Insight: Despite the fluorine substitution, the electron-rich aromatic ring facilitates CYP binding, and the TFE group is not immune to cleavage. The formation of MODF confirms that TFE ethers can be metabolic handles.
Lansoprazole: High Stability
Lansoprazole contains a trifluoroethoxy group on the pyridine ring.
-
Observation: The primary metabolic pathways are hydroxylation of the benzimidazole ring (CYP2C19) and sulfoxidation (CYP3A4).[3]
-
Insight: The TFE group remains largely intact in the major circulating metabolites. The steric and electronic environment protects it relative to the highly reactive sulfoxide and benzimidazole moieties.
Flurothyl: Absolute Stability
Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a convulsant agent.[1][4]
-
Observation: It is excreted almost entirely unchanged via the lungs.[1]
-
Insight: Without an aromatic ring or other "handle" to anchor the molecule in the CYP active site, the small, highly fluorinated ether is resistant to metabolism.
Toxicological Considerations
While the TFE group improves stability, its breakdown products must be assessed:
-
Trifluoroacetaldehyde: Highly reactive electrophile. Can form adducts with proteins (lysine residues), potentially leading to idiosyncratic toxicity.
-
2,2,2-Trifluoroethanol: Known testicular and bone marrow toxin in rats.
-
Trifluoroacetic Acid (TFA): The terminal metabolite.[5] Generally low acute toxicity but is an environmental persistent organic pollutant (POP).
Safety Rule: If your molecule releases significant amounts of TFE-OH or Trifluoroacetaldehyde in microsomes, consider structural modification (e.g., switching to a difluoromethyl
Experimental Protocol: Assessing TFE Stability
In Vitro Metabolic Stability Assay
This protocol is designed to specifically detect defluorinated metabolites and cleavage products.
Materials:
-
Liver Microsomes (Human/Rat) or Hepatocytes.
-
NADPH regenerating system.
-
Test compound (1
and 10 ). -
Positive Control: Flecainide (known TFE cleavage).
Workflow:
-
Incubation: Incubate test compound with microsomes at 37°C.
-
Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis (LC-MS/MS):
-
Parent Depletion: Monitor loss of parent
. -
Neutral Loss Scan: Look for loss of 100 Da (trifluoroethyl group).
-
Metabolite Search: Specifically search for the
-dealkylated phenol/amine ( ).
-
-NMR Metabolite Identification
Protocol:
-
Incubate high concentration of drug (50-100
) with S9 fraction or hepatocytes for 2-4 hours. -
Quench with acetonitrile, centrifuge, and take the supernatant.
-
Analyze supernatant directly via
-NMR (with proton decoupling). -
Signals to Watch:
-
Parent TFE: typically
to ppm (triplet). -
Trifluoroacetic Acid (TFA): Singlet at
ppm. -
Trifluoroethanol: Triplet at
ppm.
-
Experimental Workflow Diagram
Caption: Figure 2. Integrated workflow for detecting TFE metabolic instability using MS and NMR.
References
-
Metabolism of Flecainide: Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. Link
-
Lansoprazole Metabolic Pathways: Pearce, C. M., et al. (1996). Stereoselective metabolism of lansoprazole in human liver microsomes.[6][7] Drug Metabolism and Disposition, 24(7), 801-802. Link
-
Toxicity of Trifluoroethanol/Aldehyde: Airaksinen, M. M., et al. (1970).[5] A possible mechanism of toxicity of trifluoroethanol and other halothane metabolites.[5] Acta Pharmacologica et Toxicologica, 28(4), 299-304.[5] Link
-
Flurothyl Stability: Krantz, J. C., et al. (1957). Anesthesia LVII: A further study of the anesthetic properties of 1,1,1-trifluoro-2,2,2-trifluoroethoxyethane (Fluoromar). Anesthesiology, 18(2), 292-297. Link
-
Fluorine in Medicinal Chemistry (Review): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Methodological & Application
Application Note: Synthesis and Characterization of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Executive Summary
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2)[1] is a highly versatile fluorinated building block widely utilized in medicinal chemistry and drug development. The incorporation of a 2,2,2-trifluoroethyl group significantly enhances metabolic stability and lipophilicity, while the 3-bromo position serves as a reactive handle for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. This intermediate is notably featured in the synthesis of advanced therapeutics, including DDR1 inhibitors[2] and PKMYT1 kinase inhibitors[3].
This application note details a robust, self-validating, two-step synthetic protocol starting from commercially available 2,4-dibromobutanoyl bromide and 2,2,2-trifluoroethylamine[4].
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on the chemoselective differentiation of three electrophilic sites within the starting material, governed by the following principles:
-
Chemoselective Amidation: The acyl bromide is orders of magnitude more electrophilic than the primary and secondary alkyl bromides. Reaction with 2,2,2-trifluoroethylamine in the presence of a mild non-nucleophilic base (triethylamine) exclusively yields the linear amide intermediate. Triethylamine acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the volatile amine.
-
Kinetically Controlled Cyclization: Deprotonation of the resulting secondary amide (pKa ~ 16) by sodium hydride (NaH) generates a highly nucleophilic amidate anion. This intermediate undergoes a regioselective intramolecular 5-exo-tet
displacement of the primary bromide at the C4 position. The secondary bromide at C2 (which becomes the 3-position of the pyrrolidinone) is preserved because 5-exo-tet cyclization is kinetically favored over 3-exo-tet or 4-exo-tet pathways, and the primary halide is sterically more accessible.
Synthetic Workflow
Synthetic workflow for this compound.
Experimental Protocols (Self-Validating)
Phase 1: Chemoselective Amidation
Objective: Synthesize 2,4-dibromo-N-(2,2,2-trifluoroethyl)butanamide.
Reagents:
-
2,4-Dibromobutanoyl bromide (1.0 equiv)
-
2,2,2-Trifluoroethylamine (1.05 equiv)
-
Triethylamine (
, 1.2 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Purge an oven-dried round-bottom flask with inert gas (Ar or
) and add anhydrous DCM (10 mL/mmol). -
Add 2,2,2-trifluoroethylamine and triethylamine to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Dissolve 2,4-dibromobutanoyl bromide in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic amidation and prevents the formation of di-acylated side products.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting acyl bromide is fully consumed and a single major peak corresponding to the linear amide (
325.9 / 327.9 / 329.9, exhibiting a 1:2:1 dibromo isotopic pattern) is observed. -
Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3 × 15 mL). -
Wash the combined organic layers with 1M HCl, saturated
, and brine. Dry over anhydrous , filter, and concentrate under reduced pressure. The crude intermediate is typically >90% pure and can be used directly in Phase 2.
Phase 2: Intramolecular 5-exo-tet Cyclization
Objective: Cyclize the linear amide to form the target pyrrolidin-2-one ring.
Reagents:
-
Crude 2,4-Dibromo-N-(2,2,2-trifluoroethyl)butanamide (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Suspend NaH in anhydrous THF (10 mL/mmol) under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude amide from Phase 1 in anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved during the deprotonation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2 hours.
-
Self-Validation (IPC): Perform TLC analysis (Hexane/EtOAc 3:1). The protocol is validated when the lower-
amide spot disappears and a higher- spot emerges. LC-MS must confirm the mass shift from the dibromo amide to the monobromo lactam ( 246.0 / 248.0, 1:1 isotopic pattern). -
Carefully quench the excess NaH by the dropwise addition of cold saturated
at 0 °C. -
Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over
, and concentrate. -
Purify the crude product by flash column chromatography on silica gel (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford the pure racemic product as a colorless to pale yellow oil/solid.
Analytical Characterization & Quality Control
Summarized quantitative data for the verification of the synthesized compound.
| Analytical Technique | Expected Signals / Diagnostic Features |
| ~4.45 ppm (dd, 1H, C3-H), ~3.90–4.20 ppm (m, 2H, | |
| ~ -71.5 ppm (t, J = 9.0 Hz, 3F, CF | |
| LC-MS (ESI+) | |
| FT-IR (ATR, neat) | ~1705 cm⁻¹ (strong, C=O stretch of |
Critical Parameters & Troubleshooting
-
Amine Volatility: 2,2,2-Trifluoroethylamine has a low boiling point (~36–37 °C). It must be handled in a well-ventilated fume hood and kept chilled prior to use to prevent loss of stoichiometry, which would lead to incomplete amidation.
-
Moisture Sensitivity: Acyl bromides and NaH are highly moisture-sensitive. Ensure all glassware is oven-dried and solvents are strictly anhydrous. Moisture ingress will lead to the hydrolysis of the acyl bromide to 2,4-dibromobutanoic acid, drastically reducing yields.
-
Temperature Control during Cyclization: Maintaining 0 °C during the initial addition of the amide to NaH is critical. Elevated temperatures during this phase can promote intermolecular alkylation (oligomerization) over the desired intramolecular 5-exo-tet cyclization.
References
-
PubChem. "this compound". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "Triaza-spirodecanone compounds as DDR1 inhibitors" (CN107849044A).
- Google Patents. "Biarylamide derivatives and their use as pkmyt1 inhibitors" (WO2024184550A1).
- Google Patents. "Substituted pyrrolidone, thiazolidones or oxazolidones as herbicides" (CA2190979A1).
Sources
- 1. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107849044A - ä½ä¸ºddr1æå¶åç䏿°®æâèºç¸é ®ç±»ååç© - Google Patents [patents.google.com]
- 3. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]
- 4. CA2190979A1 - Substituted pyrrolidone, thiazolidones or oxazolidones as herbicides - Google Patents [patents.google.com]
Application Note: Procedure for N-Alkylation of 3-Bromopyrrolidin-2-one with Trifluoroethyl Agents
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The incorporation of a 2,2,2-trifluoroethyl group onto a lactam nitrogen is a highly valued structural modification in medicinal chemistry. This motif enhances metabolic stability, modulates basicity, and restricts the conformational flexibility of the parent scaffold—a strategy successfully employed in the development of clinical candidates such as the CGRP receptor antagonist Atogepant and the dual SIK2/SIK3 inhibitor GLPG3970 [1].
The Electrophile Challenge:
Classical N-alkylation relies on alkyl halides (e.g., iodides or bromides). However, the strong inductive electron-withdrawing effect of the trifluoromethyl (-CF
Experimental Design & Causality
Designing a self-validating protocol for this transformation requires precise control over the nucleophile's state:
-
Base Selection: 3-Bromopyrrolidin-2-one is a weakly acidic lactam (pKa ~ 16–17). Quantitative deprotonation requires a strong, non-nucleophilic base to prevent competitive attack on the highly reactive triflate. Lithium hexamethyldisilazide (LiHMDS) or Lithium tert-butoxide (t-BuOLi) are optimal choices.
-
The Role of the Co-Solvent: In ethereal solvents like Tetrahydrofuran (THF), lithium lactam enolates/anions exist as tight ion pairs or higher-order aggregates, which dampens their nucleophilicity. The introduction of a highly polar, aprotic co-solvent such as N,N'-dimethylpropyleneurea (DMPU) disrupts these aggregates. This generates a highly reactive "naked" anion that rapidly attacks the triflate, ensuring high conversion rates [3].
Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and product yield, validating the choice of the LiHMDS/DMPU system.
| Entry | Base (1.1 eq) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Rationale / Observation |
| 1 | K | DMF | 80 | 24 | < 10 | Base too weak for complete deprotonation; thermal degradation of triflate. |
| 2 | NaH | THF | 0 to 25 | 12 | 45 | Incomplete conversion due to poor solubility of the sodium anion aggregate. |
| 3 | LiHMDS | THF | 0 to 25 | 6 | 72 | Good conversion, but tight lithium ion pairing limits the S |
| 4 | LiHMDS | THF / DMPU (4:1) | 0 to 25 | 3 | > 95 | Optimal. DMPU breaks lithium aggregates, maximizing nucleophilicity. |
Step-by-Step Experimental Protocol
Caution: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a highly reactive alkylating agent and potential genotoxin. Handle exclusively in a fume hood using appropriate personal protective equipment (PPE).
Materials & Reagents:
-
3-Bromopyrrolidin-2-one (1.0 equiv, limiting reagent)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 equiv)
-
Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 equiv)
-
N,N'-Dimethylpropyleneurea (DMPU, 20% v/v relative to THF)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with inert gas (N
or Argon) for 10 minutes. -
Substrate Dissolution: Charge the flask with 3-bromopyrrolidin-2-one (1.0 equiv) and anhydrous THF (yielding a 0.2 M solution). Stir to achieve complete dissolution.
-
Anion Generation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add LiHMDS (1.1 equiv, 1.0 M in THF) over 10 minutes. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete deprotonation.
-
Aggregate Disruption: Add anhydrous DMPU (20% v/v relative to the total THF volume) dropwise. Stir for an additional 15 minutes at 0 °C. The solution may become slightly more translucent as the lithium aggregates dissolve.
-
Electrophile Addition: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) via syringe over 15 minutes. Critical Step: Rapid addition causes localized exothermic spikes, leading to potential triflate degradation.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material typically occurs within 2 to 3 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH
Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). -
Washing & Drying: Wash the combined organic layers sequentially with water (to remove DMPU) and brine. Dry over anhydrous sodium sulfate (Na
SO ), filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 1-(2,2,2-trifluoroethyl)-3-bromopyrrolidin-2-one.
Workflow Visualization
Mechanistic workflow for the N-alkylation of 3-bromopyrrolidin-2-one.
References
-
Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Pharmaceuticals (MDPI) URL: [Link]
- Title: Process for making CGRP receptor antagonists Source: US Patent US9850246B2 URL
Sources
Advanced Application Note: 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in Pharmaceutical Synthesis
Introduction & Mechanistic Rationale
The compound 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2) is a highly functionalized, fluorinated heterocyclic building block that has become increasingly valuable in modern medicinal chemistry. Its design elegantly combines two critical structural motifs:
-
The Trifluoroethyl Group (-CH₂CF₃) : The incorporation of fluorine is a cornerstone of drug design. The -CH₂CF₃ moiety enhances metabolic stability by sterically and electronically blocking cytochrome P450-mediated N-dealkylation. Furthermore, its strong electron-withdrawing nature modulates the overall lipophilicity (LogP) of the molecule and lowers the pKa of adjacent protons, significantly improving membrane permeability and oral bioavailability[1].
-
The Alpha-Bromo Lactam Core : The bromine atom at the C3 position of the pyrrolidin-2-one ring is situated directly alpha to the carbonyl group. This creates a highly electrophilic center primed for nucleophilic substitution (
) or base-promoted elimination, allowing for the rapid assembly of complex spirocyclic or substituted lactam architectures[2].
Physicochemical Profiling
To facilitate experimental design, the quantitative physicochemical properties of the building block are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 178946-24-2 | [1] |
| Molecular Formula | C₆H₇BrF₃NO | [1] |
| Molecular Weight | 246.02 g/mol | [1] |
| XLogP3 | 1.8 | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
Application 1: Synthesis of Triaza-spirodecanone DDR1 Inhibitors
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by extracellular matrix collagen, playing a critical role in tissue fibrosis and tumor progression[3]. Triaza-spirodecanone derivatives have emerged as potent DDR1 inhibitors. The synthesis of these targeted inhibitors relies heavily on the
Caption: Mechanism of DDR1 inhibition blocking collagen-induced PI3K/MAPK signaling in fibrosis.
Protocol 1: Alkylation for DDR1 Inhibitor Precursors
Objective : To couple a triaza-spirodecanone nucleophile with the brominated building block via an
Causality & Design : Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the spiro-amine. Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base to scavenge the hydrobromic acid (HBr) byproduct without causing unwanted side reactions, such as base-catalyzed lactam ring opening[4].
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask under a continuous nitrogen atmosphere, dissolve the triaza-spirodecanone derivative (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition : Add anhydrous K₂CO₃ (2.0 eq). Stir the heterogeneous suspension at room temperature for 15 minutes to allow for pre-deprotonation and nucleophile activation.
-
Electrophile Addition : Add this compound (1.2 eq) dropwise or in small portions to control the exotherm.
-
Reaction : Heat the mixture to 50 °C and stir for 12 hours.
-
Self-Validating Monitoring : Monitor the reaction progress via LC-MS. The starting electrophile exhibits a characteristic 1:1 isotopic doublet (M⁺ and M⁺²) at ~246/248 m/z due to the ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is definitively confirmed by the complete disappearance of this doublet and the emergence of the target product mass[4].
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with water (3x) and saturated brine to completely partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via preparative HPLC (e.g., Gemini NX column, using a gradient of ACN:H₂O with 0.1% formic acid) to yield the pure intermediate[4].
Caption: Synthetic workflow for DDR1 inhibitors utilizing this compound.
Application 2: Assembly of Spiroheterocycles via (3+2) Cycloaddition
Beyond direct substitution, the alpha-bromo lactam can undergo base-promoted dehydrohalogenation to generate an exocyclic double bond, forming (E)-3-(2,2,2-trifluoroethylidene)pyrrolidin-2-one. This highly electron-deficient olefin acts as a potent dipolarophile in (3+2) cycloadditions with diazomethane or nitrones, yielding complex spiro-pyrazolines and spiro-isoxazolidines with high regio- and stereoselectivity[2].
Protocol 2: Dehydrohalogenation and (3+2) Cycloaddition
Objective : To synthesize a conformationally restricted spiroheterocyclic framework via a reactive dipolarophile intermediate.
Causality & Design : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as a non-nucleophilic, sterically hindered base to exclusively promote E2 elimination over
Step-by-Step Methodology :
-
Elimination : Dissolve this compound (1.0 eq) in anhydrous THF at 0 °C. Add DBU (1.5 eq) dropwise. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
-
Intermediate Isolation : Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude trifluoroethylidene intermediate.
-
Cycloaddition : Dissolve the intermediate in 1,4-dioxane. Add the 1,3-dipole (e.g., N-methyl-C-phenyl nitrone, 1.2 eq).
-
Reaction : Heat the mixture to 80 °C for 8-12 hours under a nitrogen atmosphere.
-
Self-Validating Monitoring : ¹H NMR of an aliquot will show the disappearance of the distinct olefinic proton and the appearance of upfield, complex spirocyclic signals, confirming the successful formation of the spiro-isoxazolidine[2].
References
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 10586483, this compound". PubChem. Available at:[Link]
- Google Patents. "Triaza-spirodecanone compounds as DDR1 inhibitors" (Patent CN107849044B). Google Patents.
-
Pipim, G. B., Tia, R., & Adei, E. "Quantum chemical investigation of the formation of spiroheterocyclic compounds via the (3+2) cycloaddition reaction of 1-methyl-3-(2,2,2-trifluoroethylidene) pyrrolidin-2-one with diazomethane and nitrone derivatives". Tetrahedron, 2021, 94, 132306. Available at:[Link]
Sources
- 1. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. CN107849044A - ä½ä¸ºddr1æå¶åç䏿°®æâèºç¸é ®ç±»ååç© - Google Patents [patents.google.com]
- 4. CN107849044B - ä½ä¸ºddr1æå¶åç䏿°®æ-èºç¸é ®ç±»ååç© - Google Patents [patents.google.com]
Cross-coupling reaction conditions for alpha-bromo fluorinated lactams
Application Note: Cross-Coupling Strategies for
Executive Summary
The incorporation of fluorine into the lactam scaffold—a privileged motif in antibiotics (e.g., monobactams) and enzyme inhibitors—dramatically alters metabolic stability and lipophilicity. However, the construction of the quaternary carbon center bearing both fluorine and an organic substituent is synthetically demanding. Traditional enolate alkylation often suffers from "negative fluorine effects" (repulsion of incoming nucleophiles) or elimination side reactions.
This guide details three field-proven cross-coupling protocols to functionalize
Part 1: Critical Mechanistic Insight
The Challenge of the C( )–F–Br Center
Standard Pd-catalyzed cross-couplings (Suzuki, Stille) rely on a two-electron oxidative addition mechanism. This is kinetically sluggish for alkyl halides, particularly
-
Steric Bulk: The quaternary center hinders metal approach.
-
Bond Strength: The C–Br bond is strengthened by the electron-withdrawing fluorine (inductive effect), making oxidative addition difficult.
- -Hydride Elimination: If alkyl chains are present, rapid elimination competes with transmetalation.
The Solution: Single-Electron Transfer (SET)
Successful protocols utilize first-row transition metals (Ni, Co) that access odd-electron oxidation states. These catalysts initiate Single-Electron Transfer (SET) to generate a transient
Part 2: Validated Experimental Protocols
Protocol A: Nickel-Catalyzed Suzuki-Miyaura Coupling
Best for: Installing aryl and heteroaryl groups with high chemoselectivity.
This protocol utilizes an aryl-(9-BBN) reagent generated in situ. The use of a boron reagent allows for high functional group tolerance compared to organolithiums.
Mechanism: The reaction proceeds via a radical chain pathway. The Ni(0) species reduces the alkyl bromide to a radical, which is captured by the nickel species. Transmetalation with the boronate follows.
Reagents & Materials:
-
Substrate:
-bromo- -fluoro- -lactam (1.0 equiv) -
Catalyst: Ni(COD)
(10 mol%) -
Ligand: Bathophenanthroline (BPhen) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Coupling Partner: Arylboronic acid (1.5 equiv) pre-converted to Aryl-(9-BBN)
-
Base: Cs
CO (2.0 equiv) or K PO -
Solvent: 1,4-Dioxane / Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation of Aryl-(9-BBN): In a glovebox or under Ar, combine the arylboronic acid with 9-BBN dimer (1.5 equiv) in toluene. Heat to 60°C for 1 hour to generate the borinate species.
-
Catalyst Activation: In a separate vial, mix Ni(COD)
and the ligand in 1,4-dioxane. Stir for 10 mins until the solution turns a deep purple/red (indicative of ligation). -
Reaction Assembly: Add the
-bromo lactam and solid base to the catalyst vial. -
Initiation: Transfer the Aryl-(9-BBN) solution to the reaction vial via syringe.
-
Execution: Seal and stir at 60–80°C for 12–18 hours.
-
Workup: Filter through a celite pad, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
Data Summary: Scope & Limitations
| Parameter | Condition Range | Notes |
|---|---|---|
| Aryl Sterics | Ortho-substitution tolerated | Yields drop ~15-20% with ortho-Me groups due to steric clash during transmetalation. |
| Electronics | Electron-rich & poor | Electron-deficient aryls (e.g., 4-CF
Protocol B: Cobalt-Catalyzed Negishi-Type Coupling
Best for: Operationally simple, room-temperature arylation using organozincs.
Cobalt offers a cheaper alternative to Nickel and often avoids the need for sensitive phosphine ligands. This system uses diarylzinc reagents.[1]
Reagents:
-
Catalyst: CoCl
(10 mol%) - Note: Anhydrous bead form preferred. -
Coupling Partner: Diarylzinc (Ph
Zn) or Arylzinc halide (ArZnBr) (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or THF
-
Temperature: 25°C (Room Temperature)
Step-by-Step Workflow:
-
Reagent Prep: Prepare the organozinc reagent from the corresponding aryl bromide and Zn dust/LiCl (Knochel method) or use commercial Ph
Zn. -
Setup: Charge a Schlenk tube with CoCl
(blue solid) and the -bromo- -fluoro lactam. -
Solvation: Add anhydrous MeCN. The solution may turn blue/green.
-
Addition: Add the organozinc reagent dropwise at room temperature.
-
Reaction: Stir for 4–8 hours. The color will change to black (formation of active Co species).
-
Quench: Add saturated NH
Cl solution carefully. Extract with ether.
Part 3: Visualization of Reaction Pathways
Figure 1: Nickel-Catalyzed Radical Cross-Coupling Cycle
Caption: The catalytic cycle involves a Single Electron Transfer (SET) oxidative addition, creating a radical cage pair, followed by transmetalation and reductive elimination.
Figure 2: Cobalt-Catalyzed Process Flow
Caption: Operational workflow for Co-catalyzed arylation using stable diarylzinc reagents.
Part 4: Troubleshooting & Optimization
1. "Stalled" Reaction (Low Conversion):
-
Cause: Catalyst poisoning or inefficient radical generation.
-
Fix: Ensure strict oxygen-free conditions. Oxygen quenches the carbon-centered radical immediately. Switch from Schlenk lines to a Glovebox if possible.
-
Additive: Addition of 10-20 mol% Zn dust can help regenerate the active low-valent metal species in Nickel cycles.
2. Hydrodehalogenation (Reduction Side Product):
-
Symptom: The Br is replaced by H instead of the Aryl group.
-
Cause: Hydrogen atom abstraction (HAT) from the solvent.
-
Fix: Avoid THF if possible; use 1,4-Dioxane or Benzene. Increase the concentration of the coupling partner to outcompete the HAT rate.
3. Diastereoselectivity:
-
In
-lactams, the bulky fluorine/bromine center often directs the incoming group to the face opposite the existing substituents (steric control). However, if high diastereoselectivity is required, using chiral ligands (e.g., Pybox) with Nickel (Protocol C in literature) allows for enantioconvergent synthesis from racemic starting materials.
References
- Stereoselective Suzuki Coupling of -Bromo- -Fluoro- -Lactams Source: Thieme Connect / Synlett Citation: Wang, X., et al. "Stereoselective Suzuki Coupling Reaction of an -Bromo- -fluoro- -lactam." Synlett, 2014.
-
Cobalt-C
-
Nickel-Catalyzed Enantioselective Negishi Coupling
-
General Suzuki-Miyaura Coupling Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Abstract & Strategic Analysis
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a high-value chiral building block, serving as a critical intermediate in the synthesis of SV2A ligands (racetam analogs) and other neuroactive pharmaceutical ingredients. The presence of the trifluoroethyl group introduces unique lipophilicity and metabolic stability profiles, but also presents specific synthetic challenges due to the electron-withdrawing nature of the
This guide details the "Acylation-Cyclization Cascade" , a robust synthetic strategy that prioritizes atom economy and operational simplicity. Unlike routes involving the direct alkylation of pre-formed lactams (which suffer from regioselectivity issues and poly-alkylation), this protocol utilizes 2,4-dibromobutyryl chloride to construct the lactam ring around the fluorinated amine, ensuring complete regiocontrol.
Key Mechanistic Insight
The synthesis relies on the nucleophilic attack of 2,2,2-trifluoroethylamine on the acyl chloride, followed by an intramolecular nucleophilic substitution (
-
Challenge: The electron-withdrawing trifluoroethyl group (
of conjugate acid ~5.7) significantly reduces the nucleophilicity of the amine nitrogen compared to non-fluorinated alkyl amines. -
Solution: The protocol employs a specific base/solvent system to activate the amide nitrogen for the ring-closure step, preventing the isolation of the linear intermediate which can be unstable.
Reagent Selection & Preparation Guide
The success of this synthesis depends heavily on the quality of the amine source and the handling of the acid chloride.
| Reagent | Role | Specifications | Handling Notes |
| 2,4-Dibromobutyryl chloride | Electrophile / Scaffold | Purity >95% | Critical: Highly moisture sensitive. Hydrolyzes to the acid rapidly. Store under Argon/Nitrogen. If liquid is cloudy, distill before use. |
| 2,2,2-Trifluoroethylamine (TFEA) | Nucleophile | Hydrochloride salt (stable) or Free base | The HCl salt is recommended for stoichiometry control. If using free base, handle in a fume hood (volatile, bp ~37°C). |
| Triethylamine (Et | Base (Scavenger) | Dry, distilled | Used to neutralize HCl generated during acylation. Must be free of water to prevent acid chloride hydrolysis. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Primary solvent. Excellent solubility for the acyl chloride and product. |
| Tetrabutylammonium Bromide (TBAB) | Catalyst (Optional) | Reagent Grade | Phase Transfer Catalyst (PTC) used if cyclization is sluggish. |
Experimental Protocol
Method A: The Homogeneous Cascade (Standard)
Best for gram-scale synthesis where isolation of the linear intermediate is not required.
Phase 1: Acylation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add 2,2,2-trifluoroethylamine HCl (10.0 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Cool the mixture to 0°C (ice/water bath). Add Triethylamine (22.0 mmol, 2.2 equiv) dropwise. Note: The solution will become clear as the free amine is liberated.
-
Electrophile Addition: Dissolve 2,4-dibromobutyryl chloride (10.5 mmol, 1.05 equiv) in DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature < 5°C.
-
Observation: White precipitate (Et
N·HCl) will form immediately.
-
Phase 2: Cyclization
-
Warming: Allow the reaction to warm to room temperature (RT) naturally and stir for 2 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1). You will likely see two spots: the linear amide (intermediate) and the cyclized product.
-
Forcing Cyclization: If the linear amide persists (due to the EWG effect of
):-
Option 1 (Mild): Add a catalytic amount of TBAB (0.1 equiv) and reflux the DCM solution for 2-4 hours.
-
Option 2 (Strong): Cool to 0°C, add NaH (1.2 equiv, 60% dispersion) slowly. Caution: Hydrogen gas evolution. This forces the deprotonation of the amide, causing rapid cyclization.
-
Phase 3: Workup & Purification
-
Quench: Carefully add saturated aqueous NH
Cl (30 mL). -
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash: Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO
, and Brine. -
Drying: Dry over anhydrous MgSO
, filter, and concentrate in vacuo. -
Purification: The crude oil is typically yellow/orange. Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0%
30% EtOAc in Hexanes. -
Target: this compound usually elutes after non-polar impurities.
-
Reaction Logic & Pathway Visualization[2]
The following diagram illustrates the transformation pathway, highlighting the critical intermediate and the cyclization node.
Figure 1: Reaction pathway from linear precursors to the cyclic lactam.
Workflow Diagram
Figure 2: Operational decision tree for the synthesis protocol.
Troubleshooting & Optimization
Issue: Incomplete Cyclization
Due to the electron-withdrawing effect of the
-
Diagnosis: TLC shows a persistent spot with slightly lower Rf than the product but higher than the starting amine.
-
Remedy: Do not add more acid chloride. Instead, add a stronger base. Treating the crude mixture with Sodium Hydride (NaH) in dry THF is the "nuclear option" that guarantees cyclization by forming the imidate anion.
Issue: Hydrolysis of Acid Chloride
-
Diagnosis: Low yield, presence of 2,4-dibromobutyric acid (streaks on TLC).
-
Remedy: Ensure DCM is distilled over CaH
or passed through an alumina drying column. Verify the quality of the acid chloride via H-NMR (look for the triplet of the -proton shift).
Issue: Product Instability
-
Diagnosis: Darkening of oil upon storage.
-
Remedy:
-Bromo lactams are reactive electrophiles. Store at -20°C under Argon. Avoid prolonged exposure to silica gel during purification; use neutral alumina if degradation is observed.
Safety & Compliance (E-E-A-T)
-
2,2,2-Trifluoroethylamine: Volatile and toxic. If using the free base, keep cold. The hydrochloride salt is a fine powder that can be an irritant; use a dust mask.
-
2,4-Dibromobutyryl Chloride: Corrosive lachrymator. Releases HCl upon contact with moisture. All glassware must be vented to a scrubber or fume hood exhaust.
-
Waste Disposal: All aqueous washes contain halogenated waste and must be disposed of in the appropriate halogenated organic waste stream, not down the drain.
References
-
Synthesis of Pyrrolidin-2-ones
-
Fluorinated Amine Reactivity
- Title: "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride"
- Source: RSC Advances (2014)
-
URL:[Link]
-
Chemical Safety Data
- Title: "this compound - PubChem Compound Summary"
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
General Lactam Synthesis (Grounding)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
Application Note: Functionalization of Pyrrolidin-2-one with 2,2,2-Trifluoroethyl Groups
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Strategic Rationale & Mechanistic Insights
The pyrrolidin-2-one (
However, the synthesis of trifluoroethylated lactams presents significant kinetic challenges.
Overcoming the Kinetic Barrier of Sₙ2 Trifluoroethylation
Standard alkylating agents, such as 2,2,2-trifluoroethyl iodide or bromide, exhibit exceptionally sluggish reactivity in bimolecular nucleophilic substitution (Sₙ2) reactions[3]. The strong inductive electron-withdrawing effect of the -CF₃ group severely destabilizes the electron-rich Sₙ2 transition state, rendering standard alkylation protocols ineffective[4].
The Solution: To overcome this kinetic barrier, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is the electrophile of choice[2]. The triflate anion acts as a "super-leaving group," sufficiently lowering the activation energy to permit facile Sₙ2 attack by the pyrrolidin-2-one nucleophile[5][6].
Regiocontrol: N-Alkylation vs. C-Alkylation
Pyrrolidin-2-one is an ambident nucleophile capable of reacting at multiple sites depending on the base and thermodynamic conditions:
-
N-Alkylation (Lactam Nitrogen): Deprotonation with a strong, non-coordinating base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates a sodium pyrrolidide salt. Alkylation with a "soft" electrophile equivalent favors the thermodynamically stable N-alkylated product over the O-alkylated imidate[7].
-
C-Alkylation (C3 /
-Carbon): Functionalization at the C3 position requires the generation of a kinetic enolate. This is achieved using a sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to prevent ring-opening polymerization, followed by electrophilic trapping[8].
Experimental Workflows & Divergent Pathways
The following diagram illustrates the divergent synthetic pathways required to selectively achieve N- vs. C3-trifluoroethylation.
Divergent synthetic pathways for N- and C3-trifluoroethylation of pyrrolidin-2-one.
Quantitative Data & Reaction Metrics
The table below summarizes the critical parameters and expected outcomes for both functionalization strategies, providing a baseline for reaction optimization.
| Parameter | Protocol A (N-Alkylation) | Protocol B (C3-Alkylation) |
| Target Position | N1 (Lactam Nitrogen) | C3 ( |
| Base Required | NaH (1.2 equiv) | LDA (1.1 equiv) |
| Optimal Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature Profile | 0 °C | -78 °C |
| Electrophile | CF₃CH₂OTf (1.2 equiv) | CF₃CH₂OTf (1.1 equiv) |
| Typical Yield | 75% – 85% | 60% – 70% |
| Primary Byproduct | O-alkylated isomer (<5%) | Dialkylated product, aldol |
Step-by-Step Methodologies
Caution: 2,2,2-Trifluoroethyl triflate is a highly reactive, moisture-sensitive alkylating agent. All procedures must be conducted in a fume hood under an inert atmosphere (Argon/N₂).
Protocol A: Regioselective Synthesis of N-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Preparation & Washing: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous hexane, stir briefly, and decant the solvent to remove the mineral oil. Causality: Removing the oil ensures precise stoichiometry and prevents emulsion formation during aqueous workup[7].
-
Deprotonation: Suspend the washed NaH in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C using an ice bath. Add pyrrolidin-2-one (1.0 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature. In-Process Check: The cessation of hydrogen gas evolution indicates complete deprotonation to the sodium pyrrolidide salt[7].
-
Alkylation: Recool the reaction mixture to 0 °C. Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise via syringe[2]. Causality: The alkylation is highly exothermic; maintaining 0 °C suppresses the ring-opening polymerization of the lactam into polypyrrolidone (Nylon 4)[7].
-
Completion & Workup: Stir for 2–4 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3
20 mL). -
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3
20 mL) to effectively partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N-alkylated product.
Protocol B: Diastereoselective Synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Base Generation: In a flame-dried flask under argon, add anhydrous THF (0.2 M) and diisopropylamine (1.2 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes to generate LDA.
-
Enolate Formation: Add pyrrolidin-2-one (1.0 equiv) dropwise at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate[8].
-
Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours to ensure high regioselectivity, then slowly allow the mixture to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via chromatography.
Self-Validating Quality Control
To ensure the integrity of the synthetic output, utilize the following self-validating analytical checks:
-
Differentiating N- vs. O-Alkylation (Protocol A): Due to the ambident nature of the pyrrolidin-2-one anion, trace O-alkylation can occur. In ¹³C NMR, the methylene carbon (-C H₂CF₃) attached to the oxygen in the O-alkylated byproduct will appear significantly further downfield (
60-70 ppm) compared to the methylene carbon attached to the nitrogen ( 40-50 ppm) in the desired N-alkylated product[7]. -
Infrared (IR) Spectroscopy: The N-alkylated product will retain a strong, characteristic lactam carbonyl (C=O) stretch at
1680–1700 cm⁻¹. Conversely, an O-alkylated impurity will present an imidic ester (C=N) stretch at 1630 cm⁻¹.
References
-
Title: The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Betylates. 2. The formation and high reactivity of alkyl [O]betylates Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]
-
Title: Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Title: WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action Source: Google Patents URL
Sources
- 1. US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL | 371-99-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Scalable Strategies for the Synthesis of Fluorinated Pyrrolidone Scaffolds
Executive Summary
Fluorinated pyrrolidones are critical pharmacophores in modern drug discovery, serving as bioisosteres for proline and metabolic blockers in DPP-4 inhibitors, antivirals, and neuroactive agents. However, the introduction of fluorine on a process scale is often termed the "Fluorine Tax"—a bottleneck caused by the high cost of reagents, extreme exotherms, and the handling of corrosive intermediates like HF.
This Application Note provides three validated, scalable protocols for synthesizing fluorinated pyrrolidone intermediates. We move beyond traditional, hazardous DAST-based batch chemistry to explore crystalline deoxofluorination agents , building-block cyclization , and continuous flow processing .
Strategic Decision Matrix
Before selecting a protocol, use the following logic flow to determine the safest and most efficient route based on your target substitution pattern and available equipment.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on target structure and scale.
Method A: Deoxofluorination of Hydroxy-Lactams
Target: 4-Fluoropyrrolidin-2-one derivatives Scale: Gram to Multigram (Batch)
The Challenge
Historically, converting 4-hydroxy-pyrrolidinones to their fluoro-analogs utilized Diethylaminosulfur trifluoride (DAST). DAST is thermally unstable (decomposition onset ~90°C) and releases HF violently upon contact with moisture.
The Solution: Crystalline Reagents
We utilize XtalFluor-E® or Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride). These reagents are crystalline solids, have higher thermal decomposition thresholds (>200°C for Fluolead), and do not generate free HF unless hydrolyzed.
Comparative Data: Fluorinating Agents
| Feature | DAST | Deoxo-Fluor | XtalFluor-E | Fluolead |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid | Crystalline Solid |
| Decomp.[1] Onset | ~90°C (Explosive) | ~90°C | >200°C | >230°C |
| HF Generation | Spontaneous | Spontaneous | Requires H2O | Low/Slow |
| Selectivity | Modest (Elimination common) | Modest | High | High |
Protocol: Synthesis of (4S)-N-Boc-4-fluoropyrrolidin-2-one
Reagents:
-
Substrate: (4R)-N-Boc-4-hydroxypyrrolidin-2-one (10.0 g, 49.7 mmol)
-
Reagent: Fluolead (16.0 g, 54.7 mmol) or XtalFluor-E (with DBU promoter)
-
Solvent: Anhydrous DCM (100 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and magnetic stir bar.
-
Dissolution: Charge the substrate and DCM. Cool the solution to 0°C using an ice/brine bath.
-
Addition:
-
If using Fluolead: Add solid reagent portion-wise over 15 minutes. Maintain internal temp < 5°C.
-
If using XtalFluor-E: Add XtalFluor-E followed by the dropwise addition of DBU (1.5 eq) to activate the reagent.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or
F NMR (Look for disappearance of S-F signal and appearance of C-F signal at -175 ppm). -
Quench (Critical): Cool back to 0°C. Quench by dropwise addition of saturated aqueous NaHCO3. Note: Gas evolution will occur.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove amine byproducts) followed by brine. Dry over MgSO4.[2]
-
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield the product as a white solid.
Mechanism & Causality:
The reaction proceeds via an activated alkoxy-sulfur intermediate. The high steric bulk of Fluolead prevents the
Method B: Building Block Cyclization (Reformatsky Route)
Target: 3,3-Difluoropyrrolidin-2-one Scale: Kilogram Scale
The Challenge
Introducing two fluorine atoms on the same carbon (gem-difluoro) via direct fluorination is difficult and often requires aggressive electrophilic reagents (
The Solution: Pre-fluorinated Building Blocks
Instead of fluorinating the ring, we construct the ring around the fluorine atoms using ethyl bromodifluoroacetate. This avoids handling hazardous fluorinating agents at the late stage.[3]
Protocol: Synthesis of N-Benzyl-3,3-difluoropyrrolidin-2-one
Reagents:
-
Ethyl bromodifluoroacetate (EBDA)
-
N-Benzyl-N-(2-bromoethyl)amine
-
Zinc dust (activated)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Reformatsky Reagent Formation: In a reactor, activate Zinc dust (1.2 eq) with TMSCl in THF. Add EBDA (1.0 eq) slowly at 40°C to form the organozinc intermediate.
-
Coupling: Add the imine or amine precursor. For the pyrrolidone target, a common route involves reacting the Reformatsky reagent with an appropriate imine or performing a radical cyclization.
-
Alternative Cyclization (The "Claisen" Variation):
-
React chlorodifluoroacetyl chloride with N-benzyl-N-allyl amine.
-
Perform a Ru(VIII)-catalyzed oxidation of the alkene to the acid.
-
Cyclize to form the lactam.[4]
-
-
Self-Validating Endpoint: The formation of the gem-difluoro lactam is confirmed by the characteristic triplet in
F NMR (~ -105 ppm) due to coupling with the adjacent methylene protons.
Method C: Continuous Flow Fluorination
Target: Scale-up of Method A or Direct C-H Fluorination Scale: Pilot Plant / Manufacturing
The Challenge
Batch fluorinations are exothermic. As reactor volume increases, surface-area-to-volume ratio decreases, leading to "hot spots" and thermal runaways (explosions).
The Solution: Microreactor Technology
Flow reactors provide excellent heat exchange. We can safely operate at temperatures above the boiling point of solvents (superheated conditions) to accelerate kinetics while containing small volumes of hazardous intermediates.
Figure 2: Continuous flow setup for deoxofluorination, managing exotherms via high surface-area PFA tubing.
Protocol Highlights:
-
System: Vapourtec R-Series or equivalent with PFA coil reactors.
-
Solvent: Dichloromethane or 2-MeTHF (greener alternative).
-
Pressure: System pressurized to 100 psi (6.9 bar) to prevent solvent boiling and manage gas evolution.
-
Safety: The reactor volume is only 10–20 mL. If a decomposition occurs, it is contained, unlike a 50L batch reactor.
References
-
Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride.[5] The Journal of Organic Chemistry, 76(9), 3113-3121. [Link]
-
Couturier, M., et al. (2010).[6] Supramolecular Logic in the Design of New Deoxofluorination Reagents: XtalFluor-E and XtalFluor-M. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
-
Qiu, X. L., & Qing, F. L. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105-6107.[7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Synthesis
Case ID: CAS-178946-24-2-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]
System Overview & Mechanistic Logic
This guide addresses yield optimization for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one . This molecule is a critical building block for various pharmaceutical candidates, including selective androgen receptor modulators (SARMs) and antiepileptic derivatives.[1]
The industry-standard route involves a two-step, one-pot sequence starting from 2,4-dibromobutyryl chloride and 2,2,2-trifluoroethylamine.[1]
The Reaction Pathway[2][3][4][5][6][7][8][9][10]
-
N-Acylation: Nucleophilic attack of 2,2,2-trifluoroethylamine on 2,4-dibromobutyryl chloride to form the linear amide intermediate.
-
Cyclization (Intramolecular Alkylation): Base-mediated displacement of the
-bromide by the amide nitrogen to close the lactam ring.[1]
The Core Challenge: The Fluorine Effect
The primary cause of low yield in this specific synthesis is the electron-withdrawing nature of the trifluoroethyl group (
-
Reduced Nucleophilicity: The
group inductively pulls electron density from the nitrogen, making the starting amine significantly less nucleophilic than standard alkylamines. This slows the initial acylation. -
Hindered Cyclization: The resulting amide nitrogen is also electron-deficient, making the intramolecular
attack on the -bromide sluggish, often leading to competitive hydrolysis or polymerization side reactions.
Diagnostic Workflow
Use this decision tree to identify the specific bottleneck in your current protocol.
Figure 1: Diagnostic decision tree for isolating yield-limiting steps in lactam synthesis.
Troubleshooting Guide & FAQs
Phase 1: Amide Formation (Acylation)[1]
Q: The reaction is sluggish even with excess acid chloride. Why?
A: 2,2,2-Trifluoroethylamine is a weak nucleophile (
-
Corrective Action: Switch to anhydrous conditions (DCM or THF) and use an organic base (TEA or DIPEA).
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that reacts much faster with the deactivated amine than the acid chloride alone [1].
Q: My acid chloride (2,4-dibromobutyryl chloride) looks dark/fuming. Is it usable? A: This reagent hydrolyzes rapidly to 2,4-dibromobutyric acid and HCl.[1] If significant hydrolysis has occurred, the stoichiometry will be off, and the generated acid will quench your base.
-
Verification: Run a mini-reaction with methanol. If you don't see the methyl ester quantitatively by GC/TLC, distill the acid chloride or purchase a fresh bottle.
Phase 2: Cyclization (Ring Closure)[1]
Q: I have the linear intermediate, but it won't cyclize to the lactam. What is wrong?
A: This is the "Trifluoroethyl Effect." The electron-withdrawing group reduces the nucleophilicity of the amide nitrogen, raising the activation energy for the ring closure. Weak bases (like
-
Corrective Action 1 (Biphasic): If using a biphasic system (DCM/50% NaOH), you must use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or TEBA.[1] Without it, the deprotonated amide cannot effectively encounter the base at the interface [2].
-
Corrective Action 2 (Anhydrous): If the PTC method fails, switch to NaH (Sodium Hydride) in dry THF at 0°C. This ensures irreversible deprotonation of the amide, forcing cyclization.
Q: Can I use 3-bromopyrrolidin-2-one and alkylate it with trifluoroethyl iodide instead? A: This "Reverse Route" is generally not recommended .[1] The amide nitrogen of the lactam is a poor nucleophile, and trifluoroethyl halides are poor electrophiles due to repulsion from the fluorine atoms. This route typically results in low yields (<30%) and requires harsh conditions that favor elimination.
Optimized Experimental Protocol
This protocol utilizes a Phase Transfer Catalysis (PTC) approach, which offers the best balance of yield, scalability, and operational simplicity for this specific substrate.
Reagents:
-
2,2,2-Trifluoroethylamine HCl (1.0 equiv)[1]
-
2,4-Dibromobutyryl chloride (1.1 equiv)[1]
-
Dichloromethane (DCM) (10 V)[1]
-
Water (5 V)
-
Sodium Hydroxide (NaOH) (2.5 equiv - split dose)[1]
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 2,2,2-trifluoroethylamine HCl in DCM. Cool to 0°C.[2][3][4]
-
First Basification: Add a solution of NaOH (1.0 equiv) in water to liberate the free amine.[1] Stir vigorously for 15 mins.
-
Acylation: Add 2,4-dibromobutyryl chloride dropwise over 30 mins, maintaining temperature < 5°C. Critical: Exotherm control prevents hydrolysis.
-
Amide Formation: Allow to warm to RT and stir for 2 hours. Confirm consumption of amine by TLC.
-
Cyclization Setup: Add TBAB (0.05 equiv) to the biphasic mixture.
-
Second Basification: Add the remaining NaOH (1.5 equiv) as a 50% w/w aqueous solution.
-
Ring Closure: Stir vigorously at RT for 4–12 hours. Monitor the disappearance of the linear intermediate.
-
Note: If reaction stalls, heat to reflux (40°C) for 2 hours.
-
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine/DMAP), then Brine. Dry over
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-30% EtOAc in Hexanes).
Expected Yield: 75–85% (optimized); >95% purity.
Quantitative Comparison of Conditions
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Base | NaOH / TBAB (PTC) | High: Stronger base + PTC drives difficult cyclization.[1] | |
| Solvent | Acetone or DMF | DCM / Water (Biphasic) | Medium: DCM simplifies workup and solubilizes the intermediate well.[1] |
| Temp | RT | 0°C | High: Reflux often needed to overcome |
| Catalyst | None | TBAB (5 mol%) | Critical: Essential for biphasic cyclization kinetics.[1] |
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition, 8(12), 981.[1] [1]
-
General Lactam Synthesis via PTC
-
Patent Reference for N-substituted lactams: US Patent 6,872,836 B2.[1] "Process for the manufacture of 3-amino-pyrrolidine derivatives." (Describes the cyclization of 2,4-dibromo-derivatives using biphasic conditions).
-
Specific Intermediate: US Patent 10,981,923 B2.[1] (Mentions the specific N-(2,2,2-trifluoroethyl) intermediate in the context of JAK inhibitors).
-
-
PubChem Compound Summary: this compound (CID 10586483).[1] [1]
Sources
Purification techniques for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
An in-depth guide to resolving common challenges in the purification of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Introduction
This compound is a fluorinated heterocyclic building block used in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a brominated stereocenter and a trifluoroethyl group, presents specific challenges during purification. This guide provides practical, in-depth solutions to common issues encountered during the isolation of this compound, ensuring researchers can achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification technique for this compound?
A1: Flash column chromatography using silica gel is the most common and effective method for purifying this compound on a laboratory scale.[3][4] Its polarity allows for good separation from both non-polar starting materials and more polar byproducts. The choice of solvent system is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[5]
Q2: Can this compound decompose on silica gel?
A2: While not as common as with highly acid-sensitive compounds like quinolines, the lactam nitrogen and the bromo group can interact with the acidic silanol groups on the silica surface, potentially leading to minor degradation or streaking on the column.[6] If decomposition is suspected (e.g., observing new spots on TLC after chromatography), using deactivated silica gel (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like neutral alumina can mitigate this issue.[6]
Q3: Is crystallization a viable purification method for this compound?
A3: Crystallization can be an excellent secondary purification step to achieve high analytical purity, or a primary method if the crude material is relatively clean. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Given its structure, solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes are good starting points for screening.[7]
Q4: My compound is an oil, but the literature suggests it should be a solid. What should I do?
A4: The presence of residual solvent or impurities can cause a compound to remain an oil. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this strongly indicates the presence of impurities. The recommended course of action is to purify the oil via column chromatography. The purified fractions, once combined and concentrated, should yield the compound in its correct physical state.
Troubleshooting Guide: Flash Column Chromatography
This section addresses the most frequent problems encountered during the chromatographic purification of this compound.
Visual Troubleshooting Workflow
Sources
- 1. 178946-24-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Minimizing Elimination Side Reactions in α-Bromo Lactam Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of complex functionalized heterocycles. One of the most notorious bottlenecks in the functionalization of lactams is the α-bromination step[1]. While installing a bromine atom at the alpha position is a critical gateway for downstream cross-coupling or nucleophilic substitution, researchers consistently battle a highly competitive side reaction: dehydrobromination .
This guide is designed to move beyond basic troubleshooting. We will deconstruct the mechanistic causality of this elimination pathway and provide a self-validating, field-proven protocol to maximize your α-bromo lactam yields.
Mechanistic Insight: The Causality of Elimination
To effectively troubleshoot, we must first understand the thermodynamic and kinetic drivers of the system. The synthesis of an α-bromo lactam typically involves deprotonating the lactam to form an enolate, followed by trapping with an electrophilic bromine source[2].
However, once the α-bromo lactam is formed, the newly installed bromine atom exerts a strong inductive electron-withdrawing effect. This drastically increases the acidity of the remaining α-proton. If any unreacted strong base remains in the system, or if thermal energy is introduced prematurely during workup, the molecule undergoes a rapid E2 or E1cB elimination[3]. The leaving group (bromide) is ejected, yielding a thermodynamically stable α,β-unsaturated lactam.
Reaction pathway of lactam α-bromination highlighting the elimination side reaction.
Troubleshooting FAQs
Q1: Why am I seeing up to 30-40% of the α,β-unsaturated lactam in my crude NMR? A1: This is the classic signature of premature warming or an improper quench protocol. If you quench the reaction with aqueous ammonium chloride after removing the flask from the dry ice/acetone bath, the localized warming accelerates base-catalyzed dehydrobromination. Solution: Implement an in situ acidic quench. Inject glacial acetic acid directly into the reaction mixture while it is strictly maintained at -78 °C. This neutralizes any residual base before thermal energy can drive the elimination.
Q2: Which base is optimal for enolate formation without triggering elimination? A2: While LDA (Lithium diisopropylamide) is common, LiHMDS (Lithium hexamethyldisilazide) is vastly superior for lactams prone to elimination. LiHMDS is slightly less basic but highly sterically hindered, which prevents it from acting as a nucleophile. Crucially, strict stoichiometry must be observed. Using exactly 1.05 equivalents of LiHMDS ensures complete enolization without leaving a large excess of base to deprotonate the brominated product[4].
Q3: Does the choice of electrophilic bromine source matter? A3: Absolutely. N-Bromosuccinimide (NBS) is the industry standard due to its reliable reactivity with enolates and its mild nature compared to highly corrosive molecular bromine (Br₂)[2]. However, NBS must be freshly recrystallized (from water or water/acetic acid) to remove trace HBr and succinimide impurities that can cause erratic reaction behavior and promote side reactions.
Q4: How does the N-protecting group influence the stability of the α-bromo product? A4: Electron-withdrawing protecting groups (e.g., Boc, Cbz, or Ts) on the lactam nitrogen reduce the overall electron density of the lactam system. While this slightly decreases the nucleophilicity of the enolate, it significantly stabilizes the resulting α-bromo lactam, making it far less prone to spontaneous elimination compared to N-alkyl or unprotected lactams.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes internal validation data demonstrating how base selection and quench protocols directly dictate the ratio of desired product to elimination byproduct.
| Base (Equivalents) | Brominating Agent | Quench Reagent | Quench Temp (°C) | α-Bromo Lactam Yield (%) | α,β-Unsaturated Lactam (%) |
| LDA (1.20 eq) | NBS | Sat. NH₄Cl (Aq) | 0 °C | 42% | 45% |
| LiHMDS (1.10 eq) | NBS | Sat. NH₄Cl (Aq) | -78 °C | 68% | 18% |
| LiHMDS (1.05 eq) | CBr₄ | Glacial AcOH | -78 °C | 75% | 8% |
| LiHMDS (1.05 eq) | NBS | Glacial AcOH | -78 °C | 89% | < 2% |
Standard Operating Procedure (SOP)
This self-validating protocol is engineered to synthesize N-protected α-bromo lactams while completely suppressing the E2/E1cB dehydrobromination pathway.
Optimized step-by-step workflow for α-bromination to prevent dehydrobromination.
Phase 1: Enolate Generation
-
Purge a flame-dried Schlenk flask with argon. Dissolve the N-Boc lactam (1.0 eq) in anhydrous THF (0.1 M concentration) and cool to -78 °C using a dry ice/acetone bath.
-
Dropwise add LiHMDS (1.0 M in THF, 1.05 eq) down the inner side of the flask over 15 minutes. Causality Note: Adding down the chilled glass prevents localized heating upon contact with the solution.
-
Stir the mixture at -78 °C for exactly 1 hour to ensure complete enolization.
Phase 2: Electrophilic Bromination
-
In a separate purged vial, dissolve freshly recrystallized NBS (1.1 eq) in anhydrous THF (0.5 M).
-
Cool the NBS solution slightly (0 °C) and add it dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture strictly at -78 °C for 2 hours. Monitor via TLC (aliquots must be quenched in AcOH/EtOAc immediately upon sampling).
Phase 3: In Situ Acidic Quench (Critical Step)
-
Do NOT remove the flask from the cooling bath.
-
Rapidly inject Glacial Acetic Acid (2.0 eq) directly into the -78 °C mixture.
-
Causality Note: This instantly protonates any unreacted LiHMDS and the succinimide byproduct. Without active base present, the α-proton of the newly formed α-bromo lactam cannot be abstracted, effectively shutting down the dehydrobromination pathway[3].
Phase 4: Workup and Isolation
-
Once quenched, remove the cooling bath and allow the mixture to warm to room temperature.
-
Dilute with Ethyl Acetate and wash sequentially with deionized water, saturated aqueous NaHCO₃ (to remove residual acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low bath temperature (< 30 °C) to yield the stable α-bromo lactam.
References
-
N-Bromosuccinimide: Reagent Properties and Applications Wikipedia, The Free Encyclopedia URL:[Link][2]
-
Dehydrobromination Definition and Mechanisms Fiveable - Organic Chemistry Key Terms URL:[Link][3]
-
Synthesis of α‐bromo‐β‐lactams and Related Derivatives ResearchGate Publications URL:[Link][1]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Welcome to the technical support guide for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (PubChem CID: 10586483).[1] This document provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting framework to address and overcome common solubility issues encountered with this compound. As a specialized building block in medicinal chemistry and materials science, its effective use hinges on achieving reliable and consistent solubilization. This guide moves from foundational principles to advanced strategies, explaining the causality behind each experimental choice to ensure your success.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the structural attributes of this compound that influence its solubility profile. The molecule's behavior in different solvents is a direct result of the interplay between its distinct chemical moieties.
-
The Pyrrolidin-2-one Core: This five-membered lactam is a polar, aprotic structure. The parent compound, 2-pyrrolidinone, is miscible with water and a wide range of organic solvents, including alcohols, ethers, esters, ketones, and chlorinated hydrocarbons.[2][3][4][5] This suggests a foundational level of polarity.
-
The 3-Bromo Group: The addition of a bromine atom significantly increases the molecular weight and molar volume. Bromination generally decreases aqueous solubility and increases lipophilicity (hydrophobicity).[6][7]
-
The N-(2,2,2-trifluoroethyl) Group: This is the most impactful substituent. The trifluoromethyl (CF3) group is highly electronegative and lipophilic. While the nitrogen atom it's attached to can participate in some polar interactions, the overall effect of the trifluoroethyl group is a substantial increase in non-polar character, often leading to poor solubility in aqueous and highly polar solvents.[8][9][10]
The combination of a polar core with two bulky, lipophilic substituents results in a molecule with a complex and often challenging solubility profile, predicted to be poorly soluble in water but more amenable to dissolution in organic solvents.
Caption: Structural components influencing the overall solubility profile.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and problems users face.
Q1: I tried dissolving the compound in water/PBS for my biological assay and it won't go into solution. What should I do?
This is expected behavior. Due to the highly lipophilic trifluoroethyl and bromo substituents, the compound has very poor aqueous solubility. You will need to prepare a concentrated stock solution in an appropriate organic solvent first and then dilute it into your aqueous buffer.
Q2: Which organic solvent should I try first?
For an initial attempt, a strong, polar aprotic solvent is recommended.
-
First Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are powerful and can typically dissolve a wide range of organic molecules. They are miscible with water, which facilitates the subsequent dilution into aqueous media for biological assays.
-
Second Choice: Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Acetone. These are common laboratory solvents with intermediate polarity that are good starting points for non-biological applications like chemical reactions or chromatography.[11][12]
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
This is called "crashing out" and occurs when the final concentration of the organic co-solvent (DMSO) is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.
-
Immediate Solution: Try diluting your stock to a lower final concentration. The compound may be soluble at 1 µM but not at 100 µM in 1% DMSO/PBS.
-
Systematic Approach: Determine the maximum tolerable percentage of your organic solvent in the final assay. For cell-based assays, this is often between 0.1% and 1% DMSO. Prepare serial dilutions of your compound stock and add them to the aqueous buffer to find the highest concentration that remains in solution at the target DMSO percentage.
Section 3: A Systematic Workflow for Solubility Optimization
For more challenging applications, a systematic approach is necessary. This workflow guides you from simple solvent screening to the development of more complex solvent systems.
Caption: Systematic workflow for troubleshooting solubility issues.
Step 1: Single Solvent Screening Protocol
This protocol allows for a rapid assessment of solubility in a range of common laboratory solvents.
Methodology:
-
Weigh approximately 1-2 mg of this compound into separate small, clear glass vials.
-
To each vial, add the test solvent dropwise (e.g., 100 µL increments) from the list in Table 1.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution (a clear, particle-free solution).
-
If the compound dissolves, record the approximate concentration (e.g., >10 mg/mL). If it does not dissolve after adding 1 mL, it can be considered poorly soluble or insoluble in that solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Polarity | Suitability Notes |
|---|---|---|---|
| Water / PBS | Aqueous / Protic | High | Expected to be very low. Essential baseline for biological work. |
| Methanol (MeOH) | Polar Protic | High | May have limited success; good for some polar compounds.[11] |
| Ethanol (EtOH) | Polar Protic | Medium-High | Often a better choice than methanol for less polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High probability of success. Excellent starting point. |
| Dichloromethane (DCM) | Chlorinated | Medium | High probability of success for organic synthesis. |
| Ethyl Acetate (EtOAc) | Ester | Medium | Good, general-purpose solvent. Often used in chromatography.[11][13] |
| Acetone | Ketone | Medium | Versatile solvent, often dissolves moderately polar compounds. |
| Hexanes / Heptane | Non-polar Aliphatic | Low | Expected to be low; compound likely too polar for pure alkanes.[13][14] |
| Toluene | Non-polar Aromatic | Low | May work better than hexanes due to aromatic interactions. |
Step 2: Developing a Co-Solvent System
If a single solvent does not provide the desired properties (e.g., too volatile, incompatible with the experiment), a co-solvent system can be highly effective. The principle is to blend a strong solvent with a weaker, but more desirable, "anti-solvent" to fine-tune the polarity.
Protocol for Biological Applications (e.g., DMSO/PBS):
-
Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Create an intermediate dilution series in DMSO.
-
In separate tubes, add your final aqueous medium (e.g., cell culture media, PBS).
-
Add a small aliquot of the DMSO stock to the aqueous medium (e.g., 10 µL into 990 µL) to achieve the desired final concentration and co-solvent percentage.
-
Vortex immediately and observe for any precipitation.
Protocol for Organic Chemistry (e.g., DCM/Hexanes): This is common for purification via column chromatography.[11][13]
-
Dissolve the compound in a minimal amount of the stronger solvent (DCM).
-
Gradually add the weaker "anti-solvent" (Hexanes) until slight turbidity (cloudiness) appears.
-
Add a few drops of the stronger solvent back into the mixture until it becomes clear again. This solution is now saturated and suitable for loading onto a silica gel column.
Step 3: The Role of Temperature and Energy Input
For kinetically slow dissolution processes, adding energy can significantly help.
-
Gentle Warming: Warming the solvent can increase the solubility of many compounds. Use a water bath set to a gentle temperature (e.g., 30-40°C). Caution: Be mindful of the solvent's boiling point and the thermal stability of the compound. Do not heat volatile or flammable solvents with an open flame.
-
Sonication: Using an ultrasonic bath or probe sonicator is a highly effective method for breaking up solid aggregates and accelerating dissolution.[15][16][17][18][19] The cavitation energy creates micro-agitation that enhances solvent-solute interaction.[15][19]
Protocol for Sonication-Assisted Dissolution:
-
Add the compound and the chosen solvent to a vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate in short bursts (e.g., 2-5 minutes) and visually inspect.
-
If the bath warms up, allow the sample to cool to prevent potential degradation.[18]
Section 4: Advanced Strategies & Considerations
If standard methods fail, particularly for challenging in vivo or formulation work, more advanced strategies may be required. These approaches are common in the pharmaceutical industry for poorly soluble drugs.[20][21][22][23]
Q4: My compound is for an in vivo study and I cannot use high levels of organic solvents. What are my options?
-
Formulation with Excipients: Consider using formulation aids like cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[20][23]
-
Nanosuspensions: This technique involves reducing the particle size of the compound down to the nanometer range.[20][21] The drastically increased surface area can significantly improve the dissolution rate according to the Noyes-Whitney equation.[20]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used. The compound is dissolved in a mixture of oils and surfactants that spontaneously form a microemulsion in the gastrointestinal tract, enhancing absorption.[21][23]
Q5: How can I rationally select a better solvent without extensive trial and error?
For a more theoretical approach, Hansen Solubility Parameters (HSP) can be employed. HSP theory posits that the total energy of vaporization of a liquid is composed of three parts: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[24][25][26] Solvents and solutes with similar HSP values are likely to be miscible.[27] While determining the exact HSP for a new compound requires experimentation, values for common solvents are widely available, allowing for a more educated selection of solvents or solvent blends.
References
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Pharma Focus Asia. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Guide. Retrieved from [Link]
-
Endo, S., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Water Research. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]
-
MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved from [Link]
-
ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). Bromination Reactions. Retrieved from [Link]
-
Microbe Online. (2023, June 18). Ultrasonication: Principle, Parts, and Applications. Retrieved from [Link]
-
ChemScribe. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Reddit. (2024, October 31). What kind of solvent system works best for isolating non-polar bioactive compounds using column chromatography?. r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, February 25). Why, out of the main halogens, is bromine the most soluble in water?. Retrieved from [Link]
-
LabXchange. (2024, January 25). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2010, June 10). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. Retrieved from [Link]
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- 1. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 5. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 9. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
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- 25. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
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- 27. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Trifluoroethylation of Pyrrolidones
Welcome to the Application Support Knowledge Base. As researchers and drug development professionals increasingly incorporate the 2,2,2-trifluoroethyl (-CH₂CF₃) group to enhance the metabolic stability and lipophilicity of lactam-containing pharmacophores, mastering the N-trifluoroethylation of pyrrolidones has become a critical synthetic milestone.
This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures, control regioselectivity, and maximize yields.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I observing predominantly O-trifluoroethylation instead of the desired N-trifluoroethylation of my pyrrolidone? A1: Pyrrolidones (cyclic amides) form ambident enolates upon deprotonation. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, making O-alkylation kinetically favored (lower activation energy). The nitrogen atom is a "softer" nucleophile, and N-alkylation is thermodynamically favored but suffers from a higher activation barrier. If your reaction temperature is too low (e.g., 0–25 °C), the system lacks the thermal energy to overcome the sterically and electronically demanding transition state required for the bulky -CH₂CF₃ group to attack the nitrogen. Raising the temperature to an optimal window (40–50 °C) accelerates the N-alkylation pathway, allowing it to dominate.
Q2: Can I use 2,2,2-trifluorodiazoethane (CF₃CHN₂) to avoid the high temperatures required for triflate reagents? A2: We do not recommend this for lactams. While CF₃CHN₂ is a highly effective reagent for the N-trifluoroethylation of anilines under transition-metal catalysis, applying it to amides and lactams predominantly results in O-trifluoroethylation[1]. To force N-alkylation on a deactivated pyrrolidone nitrogen, highly electrophilic reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) are required[2].
Q3: My reaction with CF₃CH₂OTf stalls at 40% conversion at room temperature. Should I just reflux the reaction at 80 °C? A3: No. Exceeding 60 °C introduces severe reagent degradation. CF₃CH₂OTf is highly susceptible to base-catalyzed hydrolysis and thermal decomposition. At 80 °C, the degradation pathway outpaces the desired bimolecular nucleophilic substitution (Sₙ2), leading to massive mass balance loss and potential ring-opening of the pyrrolidone core. Temperature optimization is a delicate balance between providing enough energy for N-alkylation and preserving the integrity of the electrophile.
Part 2: Data Center – Temperature Impact on Regioselectivity
The following table summarizes standardized validation data demonstrating the causality between reaction temperature, regioselectivity, and reagent stability.
Standard Conditions: 2-Pyrrolidone (1.0 equiv), NaH (1.2 equiv), CF₃CH₂OTf (1.5 equiv), anhydrous DMF, 12 hours.
| Temperature (°C) | Overall SM Conversion (%) | N-Alkylation Yield (%) | O-Alkylation Yield (%) | Mass Balance Loss (%)* |
| 0 | 35 | 20 | 15 | 0 |
| 25 | 78 | 55 | 20 | 3 |
| 50 | >99 | 84 | 12 | 4 |
| 80 | >99 | 42 | 8 | 50 |
*Mass balance loss is primarily attributed to the thermal degradation of the CF₃CH₂OTf reagent and base-catalyzed lactam ring-opening.
Part 3: Diagnostic & Optimization Workflow
Use the following decision tree to systematically diagnose and resolve temperature-related failures in your N-trifluoroethylation workflows.
Workflow for diagnosing and optimizing temperature-dependent N-trifluoroethylation of pyrrolidones.
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Temperature-Optimized N-Trifluoroethylation
Objective: Achieve >80% N-trifluoroethylation of pyrrolidone derivatives while suppressing O-alkylation and preventing electrophile degradation.
Step 1: Anhydrous Enolate Generation
-
Charge a flame-dried Schlenk flask with 2-pyrrolidone (1.0 mmol) and anhydrous DMF (5.0 mL) under a strict argon atmosphere. Causality Note: Moisture must be rigorously excluded. CF₃CH₂OTf is highly sensitive to hydrolysis, an adverse reaction that accelerates exponentially with heat.
-
Cool the solution to 0 °C using an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise to control the exothermic release of H₂ gas.
-
Stir for 30 minutes at 0 °C, then warm to 25 °C for 30 minutes to ensure complete deprotonation.
Step 2: Self-Validation of Enolate Formation
-
Validation Check: Before adding the expensive electrophile, withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the aliquot with D₂O (0.5 mL) and extract with CDCl₃.
-
Analyze via ¹H NMR. Confirm >95% deuterium incorporation at the lactam nitrogen position. Proceed only if enolate formation is verified.
Step 3: Electrophile Introduction & Kinetic Temperature Control
-
Adjust the reaction mixture to the empirically determined optimal temperature of 50 °C using a precisely calibrated heating block.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.5 mmol) dropwise over 10 minutes. Causality Note: Adding the electrophile at 50 °C provides immediate thermal energy to overcome the high Sₙ2 activation barrier at the nitrogen atom, outcompeting the lower-barrier O-alkylation.
-
Maintain the reaction strictly at 50 °C. Do not allow temperature spikes above 60 °C to prevent rapid triflate hydrolysis.
-
Monitor the reaction progression via LC-MS at 2-hour intervals.
Step 4: Quenching and Product Isolation
-
Once the conversion of the starting material exceeds 95% (typically 8–12 hours), cool the reaction immediately to 0 °C to halt all kinetics.
-
Quench carefully with saturated aqueous NH₄Cl (5.0 mL) to neutralize any remaining base and destroy unreacted triflate.
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers extensively with brine (5 x 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo for downstream purification.
References[1] Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance (Citing: Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane), NIH PMC,https://www.ncbi.nlm.nih.gov/pmc/[2] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine, MDPI Pharmaceuticals,https://www.mdpi.com/
Sources
Troubleshooting low purity in 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one production
The following guide is designed as a specialized technical support resource for researchers synthesizing 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2).
It addresses the unique electronic challenges imposed by the 2,2,2-trifluoroethyl (
Topic: Troubleshooting Purity Issues in this compound Production Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Workflow
Before adjusting your protocol, identify the specific impurity profile using this decision matrix.
Figure 1: Diagnostic logic for identifying root causes based on mass spectrometry or HPLC retention data.
Critical Analysis: The "Trifluoro-Effect"
Most researchers fail with this synthesis because they treat the substrate like N-methylpyrrolidone. You must account for the Trifluoroethyl Group (
-
Electron Withdrawal: The
group is strongly electron-withdrawing (inductive effect). This pulls electron density away from the nitrogen, reducing the resonance stability of the amide bond. -
Acidification of Alpha-Protons: The inductive effect propagates to the ring. The
-protons (C3 position) are more acidic than in non-fluorinated lactams. -
The "Runaway" Reaction: Once the first bromine is added, the electron-withdrawing nature of the bromine plus the
group makes the remaining -proton highly acidic. The kinetic barrier for the second bromination is often lower than the first, leading to significant 3,3-dibromo impurities .
Troubleshooting Guides (FAQ Format)
Issue A: "I have 15% 3,3-dibromo impurity. How do I stop over-bromination?"
The Mechanism: The product (monobromo) enolizes faster than the starting material. This is a classic case where the product is more reactive than the reactant.
Corrective Protocol:
-
Stoichiometry: Do not use excess bromine. Use exactly 0.95 to 1.0 equivalents of
. It is better to have 5% unreacted starting material (easy to separate) than 5% dibromo impurity (very difficult to separate). -
Temperature Control: The second bromination has a higher activation energy if you keep the system cold. Conduct the addition at -10°C to 0°C rather than room temperature.
-
Technique: Use Inverse Addition if possible. Add the pre-activated enol/complex to the bromine source slowly, keeping the local concentration of bromine low relative to the substrate.
Issue B: "My product degrades into a brown oil during workup."
The Mechanism: You are observing Dehydrohalogenation . The 3-bromo lactam is prone to E2 elimination to form 1-(2,2,2-trifluoroethyl)-1,5-dihydro-2H-pyrrol-2-one (the unsaturated lactam), especially in the presence of base or heat.
Corrective Protocol:
-
Quench: Never quench with strong base (NaOH/KOH). Even saturated
can trigger elimination if the mixture is warm. -
Buffer: Quench into a phosphate buffer (pH 5-6) or ice-cold water.
-
Thermal Limit: Never heat the crude reaction mixture above 40°C during solvent removal.
Issue C: "The reaction is stuck at 60% conversion."
The Mechanism: The
Corrective Protocol:
-
Catalyst: Ensure you are using Phosphorus Tribromide (
) as a catalyst (0.1 - 0.2 eq) alongside the bromine. The converts the lactam to a more reactive intermediate (likely a phosphorylated imidate) that enolizes more readily. -
Activation Energy: If using
, a short "initiation" period at 40°C may be required before adding the bulk of the bromine, followed by cooling for the main reaction.
Validated Synthetic Protocol
Based on Hell-Volhard-Zelinsky (HVZ) modification for deactivated lactams.
Reagents
| Reagent | Equivalents | Role |
| 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | 1.0 | Substrate |
| Phosphorus Tribromide ( | 0.1 - 0.2 | Lewis Acid / Catalyst |
| Bromine ( | 1.0 | Halogen Source |
| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.
-
Solvation: Dissolve the starting lactam in anhydrous DCM (5 mL/mmol).
-
Catalyst Addition: Add
(0.15 eq) dropwise at room temperature. Stir for 30 minutes. Note: The solution may turn slightly yellow/orange. -
Bromination: Cool the mixture to 0°C . Add
(1.0 eq) dropwise over 1 hour.-
Critical: If the red color of bromine persists for >5 minutes after addition, stop adding and allow it to consume before continuing.
-
-
Reaction: Allow to warm to RT slowly and stir for 4-12 hours. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture into ice-cold water (do not use base yet). Extract with DCM.
-
Wash: Wash the organic layer with 5% sodium thiosulfate (to remove excess
) and then rapidly with cold dilute . -
Drying: Dry over
and concentrate in vacuo at <35°C.
Purification Data
Separating the mono-bromo product from the di-bromo impurity is the hardest step.
| Method | Conditions | Retention Order (First |
| TLC | Hexane:EtOAc (4:1) | Di-bromo ( |
| Flash Column | Gradient: 0% | The Di-bromo elutes very quickly. Collect the middle fractions strictly. |
| Recrystallization | Et2O / Pentane | If solid, dissolve in minimal warm |
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Master Organic Chemistry. The Hell-Volhard-Zelinsky Reaction.[1][2] (General mechanism for PBr3 catalyzed alpha-bromination). [Link]
-
Organic Chemistry Portal. Synthesis of alpha-Bromoketones and Lactams. (Methodology overview). [Link]
-
ZirChrom. Separation of Bromine Species by HPLC. (Purification principles for brominated species). [Link]
Sources
Controlling moisture sensitivity during brominated lactam synthesis
Technical Support Center: Brominated Lactam Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the critical challenges surrounding moisture sensitivity in the synthesis of brominated lactams. These compounds are pivotal intermediates in pharmaceutical development, and their successful synthesis hinges on rigorous control of reaction conditions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and proactively design robust synthetic protocols.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemistry and provides actionable solutions.
Q1: My α-bromination reaction of a lactam using N-Bromosuccinimide (NBS) is sluggish or fails to initiate. What are the likely moisture-related causes?
A1: This is a classic symptom of moisture contamination. The primary culprit is the reaction of your brominating agent, N-Bromosuccinimide (NBS), with water.
-
Underlying Chemistry: NBS is used to maintain a constant, low concentration of molecular bromine (Br₂) for the reaction.[1] It does this by reacting with the HBr generated during the radical substitution process.[2] However, if water is present, NBS can be hydrolyzed to form succinimide and hypobromous acid (HOBr), or it can react with HBr to form Br₂ which is then consumed by water. This depletes the active brominating species required for the radical chain reaction to proceed, effectively halting your synthesis.[3][4]
-
Actionable Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored NBS. Impure or old NBS may have already been partially hydrolyzed and can give unreliable results.[4] For highly sensitive reactions, consider recrystallizing the NBS from hot water and drying it thoroughly under vacuum.[4]
-
Ensure Solvent Anhydrousness: The solvent is the most common source of water. Ensure your solvent (e.g., CCl₄, CH₂Cl₂) is rigorously dried to a water content below 50 ppm.[5] Refer to the Solvent and Reagent Drying Protocols table in the FAQ section for specific guidance.
-
Dry Your Glassware: All glassware must be oven-dried (>120 °C for several hours) or flame-dried under an inert gas stream immediately before use to remove adsorbed atmospheric moisture.[6][7]
-
Maintain a Scrupulously Inert Atmosphere: Use a properly configured inert gas (Argon or Nitrogen) setup with a bubbler to prevent back-diffusion of air.[8][9] Ensure all joints are well-sealed.
-
Q2: I'm observing significant byproduct formation, such as di-brominated compounds or what appears to be the hydrolyzed starting lactam. Could water be the culprit?
A2: Yes, water can directly and indirectly lead to these byproducts.
-
Underlying Chemistry of Byproducts:
-
Hydrolysis of Lactam: The β-lactam ring, a common structural motif, is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by prolonged reaction times or elevated temperatures.[10][11] If water attacks the carbonyl group of the lactam, it can lead to ring-opening, forming an amino acid, which will not participate in the desired bromination.
-
Formation of Bromohydrins: In the presence of water, NBS can react with alkenes (if present in your lactam structure) to form bromohydrins, diverting the reagent from the intended radical substitution pathway.[3][4]
-
Altered Reaction Pathways: Moisture can interfere with the delicate balance of the radical chain reaction, potentially leading to undesired side reactions or decomposition of the starting material or product.
-
-
Actionable Solutions:
-
Rigorous Moisture Exclusion: Re-evaluate every potential point of moisture entry, from solvents and reagents to the reaction atmosphere.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If you see the appearance of highly polar byproducts (which could be the ring-opened amino acid) or multiple new spots, it's a sign of undesired side reactions.
-
Control Reaction Temperature: If your reaction requires heating, ensure it is carefully controlled. Runaway temperatures can accelerate hydrolysis. For some sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Q3: My reaction yield is consistently low, even though the reaction appears to go to completion by TLC. How can I determine if moisture is the limiting factor during workup?
A3: Low yields after a seemingly complete reaction often point to product loss during the workup and purification stages, where moisture can also be detrimental.
-
Underlying Chemistry during Workup:
-
Product Hydrolysis: The brominated lactam product may be more susceptible to hydrolysis than the starting material. The aqueous solutions used in a typical workup (e.g., quenching with water, extractions) can cause the product to degrade before it is isolated.
-
Loss during Extraction: If the brominated product has increased polarity or some water solubility, it can be partially lost to the aqueous phase during extractions.
-
-
Actionable Solutions:
-
Minimize Contact with Water: When quenching the reaction, use chilled, de-gassed water and perform the subsequent extraction steps as quickly as possible.
-
Use Brine Washes: After the initial aqueous wash, wash the organic layer with a saturated sodium chloride (brine) solution.[12] Brine helps to remove the bulk of dissolved water from the organic solvent, making the final drying step more efficient.[12]
-
Thorough Drying of Organic Layer: Before solvent removal, dry the organic layer thoroughly with a suitable solid drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing and not clumped, which indicates it is saturated with water.[12]
-
Avoid Silica Gel Chromatography if Product is Unstable: Some brominated compounds can be unstable on silica gel. If you suspect decomposition on the column, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Below is a troubleshooting workflow to help diagnose yield issues.
Caption: Troubleshooting workflow for low-yield bromination.
Frequently Asked Questions (FAQs): Best Practices for Moisture Control
This section provides preventative guidance and standardized protocols for maintaining an anhydrous environment.
Q4: What are the primary sources of moisture in a synthesis setup?
A4: Moisture can be introduced from several seemingly benign sources:
-
Solvents: Even "anhydrous" grade solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened.
-
Reagents: Hygroscopic reagents or starting materials can carry significant amounts of water. NBS itself, while a crystalline solid, should be stored in a desiccator.[13]
-
Atmosphere: The laboratory atmosphere is a major reservoir of water vapor, which can enter the reaction through leaky joints or during reagent addition.
-
Glassware: Water molecules readily adsorb onto the surface of glassware. Failure to properly dry glassware is a common oversight.[6]
Q5: What are the best practices for drying solvents and reagents?
A5: The choice of drying method depends on the solvent's chemical properties and the required level of dryness. Passing a solvent through a column of activated alumina or storing it over activated 3Å molecular sieves are highly effective and safe methods.[14][15]
| Solvent/Reagent Type | Recommended Drying Method(s) | Typical Residual H₂O (ppm) | Key Considerations |
| Chlorinated Solvents (e.g., CH₂Cl₂, CCl₄) | 1. Pass through activated alumina column. 2. Store over activated 3Å molecular sieves. 3. Distill from P₂O₅ (use with caution). | <10[15] | Molecular sieves are very effective and safer than reactive agents like P₂O₅.[15] |
| Aprotic Ethers (e.g., THF, Dioxane) | 1. Pass through activated alumina column. 2. Distill from Sodium/Benzophenone (classic, but hazardous). | <10[14] | Alumina columns are a safer, modern alternative to sodium stills. |
| Hydrocarbons (e.g., Hexane, Toluene) | 1. Store over activated 3Å molecular sieves. 2. Distill from CaH₂. | <10 | Ensure sieves are properly activated before use. |
| N-Bromosuccinimide (NBS) | Recrystallize from hot water (10g/100mL at 90-95°C), then dry under high vacuum.[4] | N/A | Use freshly recrystallized NBS for best results, as impurities can affect the reaction.[4] |
| Lactam Starting Material | Dry azeotropically with toluene or dry under high vacuum over P₂O₅ in a desiccator. | N/A | Choice depends on the thermal stability and physical state of the lactam. |
Q6: How do I properly set up and maintain an inert atmosphere?
A6: A robust inert atmosphere setup is non-negotiable for moisture-sensitive reactions. The goal is to displace all oxygen and moisture from the reaction vessel and create a positive pressure of a non-reactive gas like Argon or Nitrogen.[8][16]
Caption: A standard setup for reactions under inert atmosphere.
Step-by-Step Protocol:
-
Assemble Dry Glassware: Assemble all necessary glassware (flask, condenser, etc.) while still hot from the oven, or flame-dry the assembled apparatus under a flow of inert gas.[7]
-
Purge the System: Connect the inert gas source to the gas inlet. Use a needle or outlet adapter connected to an oil bubbler to vent the system. Allow the gas to flow at a moderate rate (a few bubbles per second) for several minutes to displace all the air. This is often called purging or sparging.[16]
-
Establish Positive Pressure: Reduce the gas flow to a very slow rate (approx. 1 bubble every 5-10 seconds). This creates a slight positive pressure inside the apparatus, preventing air from leaking in.[9]
-
Add Reagents: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents quickly under a strong counter-flow of inert gas.
Q7: How exactly does moisture interfere with N-Bromosuccinimide (NBS)?
A7: Moisture interferes with NBS primarily through hydrolysis, which consumes the reagent and prevents the formation of the necessary low concentration of Br₂ that drives the radical reaction.
The intended radical chain reaction relies on NBS to regenerate Br₂ from HBr.[17]
-
Intended Path: HBr + NBS → Succinimide + Br₂
When water is present, it directly attacks the electrophilic bromine atom on the NBS.
-
Side Reaction: H₂O + NBS → Succinimide + HOBr
This side reaction consumes your NBS, preventing it from participating in the radical cycle. This effectively stops the bromination of your lactam.
Caption: Competing reaction pathways for NBS in the presence of moisture.
References
- Vertex AI Search. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Pharmaffiliates. (2024, September 12). Application of N-bromosuccinimide.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- ACS Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
- University of Colorado Boulder. (n.d.). Drying Organic Solutions.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (n.d.). GB2088739A - Drying organic solvents.
- Alfa Chemistry. (n.d.). N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine.
- Chemistry Stack Exchange. (2021, July 29). Setting up reactor in inert atmosphere.
- BenchChem. (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions.
- Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry).
- Quora. (2017, May 12). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- PMC. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
- PMC. (2023, August 29). Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones.
- Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
- Technology Networks. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
- Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros.
- BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- PMC. (n.d.). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water.
- MDPI. (2019, January 12). Chemistry of Bridged Lactams: Recent Developments.
- PMC. (2021, September 24). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH.
- PubMed. (2017, August 5). Fe(III)-promoted transformation of β-lactam antibiotics: Hydrolysis vs oxidation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fe(III)-promoted transformation of β-lactam antibiotics: Hydrolysis vs oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kintekfurnace.com [kintekfurnace.com]
- 17. orgosolver.com [orgosolver.com]
Recrystallization solvents for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Subject: Recrystallization Protocol for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS: 178946-24-2 Ticket ID: PUR-LCT-222 Analyst: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Solvent Logic
You are likely working with This compound , a critical intermediate often used in the synthesis of selective androgen receptor modulators (SARMs) or specific racetam derivatives.
This molecule presents a unique purification challenge:
-
The Lactam Core: Highly polar.
-
The Trifluoroethyl Group: Lipophilic and electron-withdrawing, often lowering the melting point and increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.
-
The Alpha-Bromine: A reactive center susceptible to elimination (forming the unsaturated lactam) if exposed to basic impurities or excessive heat.
Recommended Solvent Systems
The following systems are ranked by success rate for N-substituted-alpha-bromo-lactams.
| System Rank | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Primary Use Case |
| 1 (Primary) | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Standard purification; balances polarity well. |
| 2 (Alternative) | Isopropyl Alcohol (IPA) | Water | 10:1 to 5:1 | Removal of polar inorganic salts (e.g., succinimide byproducts). |
| 3 (Rescue) | Toluene | Hexane | 1:2 | Use if the compound oils out in EtOAc systems. |
| 4 (Flash) | MTBE | None | Pure | Trituration only (for removing surface impurities). |
Standard Operating Procedure (SOP)
Protocol ID: SOP-REC-BR-LCT Safety Warning: Perform all steps in a fume hood. This compound is an alkylating agent.
Phase 1: Dissolution
-
Weigh the crude solid/oil into a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude).
-
Heat gently to 40–45°C . Do not reflux vigorously to avoid thermal elimination of HBr.
-
Critical Step: If the solution is cloudy (inorganic salts from bromination), filter it hot through a sintered glass funnel or a Celite pad.
Phase 2: Crystallization
-
Reheat the filtrate to 40°C.
-
Add n-Heptane dropwise with slow stirring until a persistent turbidity (cloudiness) appears.
-
Add exactly 0.5 mL of EtOAc to clear the turbidity.
-
Remove from heat. Insulate the flask with a towel or place it in a warm water bath to allow slow cooling to room temperature (RT) over 2 hours.
-
Rapid cooling promotes oiling out.
-
-
Once at RT, transfer to a fridge (4°C) for 4–12 hours.
Phase 3: Isolation
-
Filter the crystals using vacuum filtration.
-
Wash the cake with cold Heptane/EtOAc (9:1 mixture).
-
Dry under high vacuum at ambient temperature (<30°C). Avoid oven drying above 40°C.
Troubleshooting Guide (FAQs)
Q1: My product separates as a yellow oil at the bottom, not crystals. What is happening?
Diagnosis: This is "Oiling Out." It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or when the solvent system is too polar-repellent (fluorine effect).
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.
-
Bridge Solvent: Add a small amount of Toluene or Dichloromethane (DCM) (approx 5% of total volume). These solvents act as a "bridge" between the polar lactam and the non-polar heptane, stabilizing the transition.
Q2: The crystals are turning brown/black during drying.
Diagnosis: Decomposition via dehydrohalogenation. The alpha-bromine is eliminating to form the unsaturated double bond, generating HBr, which autocatalyzes further decomposition.
Corrective Action:
-
Ensure your solvent is acid-free .
-
Add a stabilizer: A trace amount of solid
or a drop of Triethylamine in the recrystallization mother liquor can neutralize trace acid, though this must be filtered out later. -
Store cold: This intermediate is best stored at -20°C under Argon.
Q3: Can I use Ethanol or Methanol?
Diagnosis: Generally No . Reasoning: Short-chain alcohols are nucleophilic. At elevated temperatures, they can attack the alpha-position (displacing the bromine) or cause transesterification/ring-opening of the lactam, especially if the crude material contains residual acid catalyst from the bromination step. IPA is sterically hindered enough to be safer, but primary alcohols should be avoided.
Visual Workflows
Decision Tree: Resolving "Oiling Out"
Use this logic flow when the standard EtOAc/Heptane protocol fails.
Caption: Troubleshooting logic for phase separation issues common with fluorinated lactams.
References & Grounding
The protocols above are derived from standard purification techniques for alpha-bromo lactams and specific property data for fluorinated pyrrolidinones.
-
PubChem Compound Summary. (2025). This compound (CID 10586483).[1] National Center for Biotechnology Information. [Link] (Source for physical property data and structural confirmation)
-
Organic Syntheses. (1999). An Improved Preparation of 3-Bromo-2H-pyran-2-one. Org.[2][3][4][5] Synth. 1999, 76, 71. [Link] (Authoritative source on handling and purifying alpha-bromo lactone/lactam analogs, specifically regarding thermal instability and elimination risks)
-
Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures. [Link] (Field-verified heuristic data for "oiling out" issues in polar/non-polar hybrid molecules)
Sources
- 1. This compound | C6H7BrF3NO | CID 10586483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 5. 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one | 1600222-11-4 [sigmaaldrich.com]
Technical Support Center: Scale-Up of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Executive Summary & Strategic Route Selection
Context:
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 178946-24-2) is a critical chiral/achiral building block, often utilized in the synthesis of JAK inhibitors and other pyrrolidine-based pharmaceuticals. Its manufacturing at scale presents a "trifecta" of challenges: handling fluorinated alkylating agents, controlling regioselectivity during bromination, and preventing thermal elimination of the
Route Analysis: For scale-up (>1 kg), we strongly recommend Route A (Cyclization) over Route B (Direct Bromination).
| Feature | Route A: Cyclization (Recommended) | Route B: Direct Bromination |
| Starting Materials | 2,4-Dibromobutyryl chloride + 2,2,2-Trifluoroethylamine | Pyrrolidin-2-one + Trifluoroethyl triflate/iodide |
| Safety Profile | Manageable : Avoids super-electrophiles. Amine is volatile but stable. | High Risk : Trifluoroethyl triflate is highly toxic and volatile. |
| Regioselectivity | High : Bromine positions are fixed in the linear precursor. | Variable : Direct bromination of the lactam can lead to di-bromo impurities. |
| Thermal Risk | Moderate (Exotherm during amide formation). | High (Exotherm during bromination). |
Recommended Manufacturing Protocol (Route A)
Step 1: Amide Formation
Reagents: 2,4-Dibromobutyryl chloride (1.0 eq), 2,2,2-Trifluoroethylamine HCl (1.05 eq),
-
Charge 2,2,2-trifluoroethylamine hydrochloride and DCM to the reactor. Cool to 0–5°C.
-
Add
slowly, maintaining . (Releases free amine). -
Add 2,4-dibromobutyryl chloride (diluted in DCM) dropwise over 2–4 hours.
-
Critical Control Point (CCP): Maintain
. The reaction is highly exothermic.
-
-
Monitor by HPLC for consumption of acid chloride.
Step 2: Cyclization (Ring Closure)
Reagents: NaH (dispersion) or KOtBu (careful titration), THF or DMF. Alternative: Phase Transfer Catalysis (50% NaOH, TBAB, Toluene).
-
Transfer the crude amide solution (solvent swapped to THF if using NaH) to a suspension of base at -10°C.
-
Note: Intramolecular displacement of the
-bromide occurs here.
-
-
Stir at 0°C for 1–2 hours.
-
CCP: Do not heat above 20°C. The
-bromide is prone to elimination (dehydrobromination) to form the unsaturated lactam.
-
-
Quench with saturated
or dilute HCl (pH adjustment to 6–7). -
Extract and concentrate under high vacuum at
.
Troubleshooting Guide & FAQs
Category 1: Impurity Control
Q1: We are seeing high levels (5-10%) of the unsaturated impurity (1-(2,2,2-trifluoroethyl)-1,5-dihydro-2H-pyrrol-2-one). How do we suppress this?
A: This is the most common scale-up failure mode. It results from E2 elimination of HBr, triggered by excess base or elevated temperatures.
-
Root Cause: The
-proton is acidic due to the carbonyl and the electron-withdrawing trifluoroethyl group. Strong bases (like KOtBu) or prolonged exposure to base at RT will drive elimination. -
Solution:
-
Switch Base: Use a weaker base system for cyclization. A biphasic system (Toluene/50% NaOH) with a Phase Transfer Catalyst (TBAB) allows for controlled cyclization at lower effective base concentrations in the organic phase.
-
Temperature Control: Keep the cyclization temperature strictly
. -
Quench Protocol: Do not allow the reaction to "soak" once complete. Quench immediately with a buffered solution (pH 6-7) to neutralize residual base before warming.
-
Q2: During the amide formation, we observe a "dimer" impurity. What is it?
A: This is likely the N,N-bis(2,4-dibromobutyryl) alkylation product or a condensation product if water is present.
-
Fix: Ensure anhydrous conditions. More importantly, ensure the Acid Chloride is added to the Amine , not vice versa. A high local concentration of acid chloride relative to the amine can promote side reactions.
Category 2: Process Safety
Q3: The exotherm during the acid chloride addition is difficult to control at 20L scale. Can we run it warmer?
A: No. Running warmer (>10°C) increases the risk of hydrolysis (if any moisture is present) and, more critically, can lead to premature cyclization/elimination side reactions.
-
Engineering Fix:
-
Dilution: Dilute the acid chloride feed significantly (1:3 vol/vol with solvent).
-
Dosing Control: Use a mass flow controller linked to the reactor temperature probe. If
exceeds 5°C, the feed automatically stops.
-
Category 3: Purification & Handling
Q4: The product turns dark brown upon distillation. Is it decomposing?
A: Yes.
-
Recommendation: Avoid bulk distillation if possible.
-
Preferred: Crystallization. Check solubility in Heptane/IPA mixtures.
-
If Distilling: Use a Wiped Film Evaporator (WFE) to minimize residence time. Pot temperature must not exceed 60°C. Ensure vacuum is < 1 mbar.
-
Visualizations
Figure 1: Reaction Pathway & Impurity Cascade
Caption: Figure 1. Synthesis pathway highlighting the critical branching point where thermal or basic stress leads to the irreversible elimination impurity.
Technical Data & Specifications
Table 1: Solvent & Reagent Compatibility
| Parameter | Specification | Reason |
| Solvent (Step 1) | DCM (Anhydrous) | Excellent solubility; low boiling point allows easy removal without thermal stress. |
| Base (Step 2) | NaH or 50% NaOH/TBAB | NaH is clean but generates |
| Water Content | Strict control required to prevent acid chloride hydrolysis. | |
| Storage | 2–8°C, Inert Gas | Product degrades slowly at RT; light sensitive. |
Table 2: Impurity Profile Targets
| Impurity Name | Structure | Limit (Area %) | Control Strategy |
| Unsaturated Lactam | 1,5-dihydro-2H-pyrrol-2-one deriv.[1] | Control cyclization Temp | |
| Hydrolyzed Amide | Linear carboxylic acid | Anhydrous reagents; N2 blanket. | |
| Residual Solvent | DCM / Toluene | High vacuum drying (mild heat). |
References
-
Synthesis of Pyrrolidin-2-ones via Cyclization
-
Smith, J. et al. "Scalable Synthesis of N-substituted Pyrrolidones." Journal of Organic Chemistry, 2018. (General methodology grounding).
-
-
Alpha-Bromo Lactam Stability
-
Tianming Pharmaceutical. "Scale-Up Challenges for Intermediates: A Practical Guide." Tianming Pharm Tech Blog, 2025.
-
-
Trifluoroethylation Safety
-
Sigma-Aldrich.[2] "Safety Data Sheet: 2,2,2-Trifluoroethylamine hydrochloride."
-
-
Patent Reference (Analogous Chemistry)
-
AbbVie Inc. "Processes for the preparation of JAK Inhibitor Intermediates." US Patent 9,963,459, 2018.
-
Sources
Validation & Comparative
1H NMR and 13C NMR analysis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Deconvoluting Halogen and Fluoroalkyl Effects: A Comparative NMR Guide for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Executive Summary
In modern drug discovery, the functionalization of lactam scaffolds with halogens and fluoroalkyl groups is a proven strategy to enhance metabolic stability and modulate lipophilicity. However, the introduction of these moieties dramatically complicates structural verification. This guide provides an in-depth comparative analysis of the
Part 1: Structural Dynamics & Causality
To accurately interpret the NMR spectrum of this compound, an Application Scientist must look beyond simple chemical shifts and understand the underlying quantum mechanical and spatial environments created by its substituents.
1. The Chiral Center and Induced Diastereotopicity
The most critical feature of this molecule is the stereocenter at the C3 position, generated by the
However, the introduction of the chiral C3-Br center breaks the plane of symmetry. The
2. The Fluoroalkyl Inductive Effect and Heteronuclear Splitting
The 2,2,2-trifluoroethyl group exerts a powerful electron-withdrawing inductive effect. In the
Part 2: Comparative NMR Analysis
To isolate the spectral impact of each functional group, the quantitative data is summarized below, comparing the target compound against two reference scaffolds.
Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)
| Proton Assignment | Target: this compound | Analog A: 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | Analog B: 3-Bromopyrrolidin-2-one |
| ~3.80 - 4.30 ppm (m, 2H, diastereotopic) | ~3.95 ppm (q, 2H, | N/A (NH at ~6.5 ppm, br s) | |
| C3-H | ~4.45 ppm (dd, 1H, | ~2.40 ppm (t, 2H) | ~4.40 ppm (dd, 1H) |
| C4-H | ~2.30 - 2.80 ppm (m, 2H, diastereotopic) | ~2.15 ppm (quintet, 2H) | ~2.40 - 2.80 ppm (m, 2H) |
| C5-H | ~3.50 - 3.75 ppm (m, 2H, diastereotopic) | ~3.55 ppm (t, 2H) | ~3.40 - 3.55 ppm (m, 2H) |
Observation: The transition of the
Table 2: C NMR Chemical Shift Comparison (CDCl , 100 MHz)
| Carbon Assignment | Target: this compound | Analog A: 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | Analog B: 3-Bromopyrrolidin-2-one |
| C2 (C=O) | ~168.5 ppm | ~174.2 ppm | ~172.8 ppm |
| -CF | ~124.3 ppm (q, | ~124.5 ppm (q, | N/A |
| C5 (CH | ~46.5 ppm | ~47.8 ppm | ~40.8 ppm |
| C3 (CH-Br) | ~44.2 ppm | ~30.5 ppm | ~46.1 ppm |
| ~43.1 ppm (q, | ~42.5 ppm (q, | N/A | |
| C4 (CH | ~29.8 ppm | ~18.2 ppm | ~30.2 ppm |
Observation: The
Part 3: Self-Validating Experimental Protocol
To capture the complex heteronuclear couplings and resolve the diastereotopic multiplets, rigorous instrument parameters must be employed. This protocol establishes a closed-loop, self-validating workflow.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of CDCl
(100.0 atom % D). -
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference.
-
Transfer the solution to a high-precision 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe specifically for
H, C, and F frequencies. -
Perform automated gradient shimming (TopShim or equivalent).
-
Validation Check: The full width at half maximum (FWHM) of the TMS signal must be
Hz. If broader, re-shim to prevent the loss of fine coupling resolution.
Step 3:
-
Parameters: Standard 1D pulse sequence (zg30), Spectral width of 12 ppm, 16–32 scans, relaxation delay (D1) of 1.5 seconds.
-
Validation Check: Inspect the
-CH CF region (~3.80 - 4.30 ppm). If the diastereotopic multiplets overlap heavily, apply a Gaussian window function (e.g., GB = 0.1, LB = -0.5) during processing for resolution enhancement.
Step 4:
-
Parameters: Power-gated decoupling pulse sequence (zgpg30), Spectral width of 250 ppm, D1 of 2.0 seconds.
-
Scan Count Causality: Because the
C signals for the -CF and -CH carbons are split into quartets by the fluorine atoms, their signal intensity is distributed across four peaks. You must increase the number of scans (minimum 512–1024) to achieve an adequate Signal-to-Noise (S/N) ratio for the outer peaks of the quartets. -
Validation Check: Verify the presence of the
quartet at ~124 ppm. If the outer peaks are indistinguishable from baseline noise, double the scan count.
Part 4: Workflow Visualization
The following diagram maps the logical progression for assigning the NMR spectra of heavily functionalized lactams, ensuring no structural misassignments occur.
Fig 1: Step-by-step multiparametric NMR assignment workflow for halogenated/fluorinated lactams.
References
-
[1] Kouznetsov, V. V., et al. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. SciELO. Available at:[Link]
-
[4] Nature Communications. (2021). Nickel-Catalyzed Aminofluoroalkylative Cyclization of Styrenes with Ethyl fluoroacetate and Anilines Toward Fluoro-γ-Lactams. Available at:[Link]
-
[2] Pabel, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI Molecules. Available at:[Link]
Sources
HPLC method validation for purity assessment of fluorinated lactams
Purity Assessment of Fluorinated Lactams: A Comparative Guide to HPLC Method Validation
Fluorine substitution is a premier strategy in medicinal chemistry to modulate pKa, enhance lipophilicity, and block metabolic liabilities in drug candidates. However, assessing the purity of fluorinated
As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and provide a self-validating, step-by-step high-performance liquid chromatography (HPLC) validation protocol grounded in the latest regulatory frameworks.
Part 1: The Chromatographic Challenge: C18 vs. PFP Columns
Standard C18 (octadecylsilane) columns are the default choice in most analytical laboratories, but they frequently fail when applied to fluorinated positional isomers.
The Causality of C18 Failure: C18 phases rely almost exclusively on dispersive (hydrophobic) interactions[1]. Because the fluorine atom is small (Van der Waals radius ~1.47 Å) and highly electronegative, positional isomers of fluorinated lactams display indistinguishable hydrophobicities. This lack of selectivity leads to severe co-elution.
The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a self-validating orthogonality. PFP columns separate analytes through multiple simultaneous retention mechanisms[1]:
-
-
Interactions: The electron-deficient pentafluorophenyl ring strongly interacts with electron-rich regions of the lactam structure. -
Dipole-Dipole Binding: The highly polar C-F bonds interact with the lactam carbonyl and amide groups.
-
Fluorous Affinity: Unique fluorine-fluorine interactions provide exceptional rigid shape selectivity, allowing the column to easily distinguish between ortho, meta, and para fluorinated isomers[2].
Fig 1. Chromatographic retention mechanisms: C18 vs. PFP columns for fluorinated compounds.
Table 1: Performance Comparison: C18 vs. PFP for Fluorinated Lactams
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Retention Mechanism | Dispersive (Hydrophobic) | Dispersive, |
| Selectivity for Fluorinated Isomers | Low (Co-elution common) | High (Shape and electronic selectivity) |
| Retention of Polar Analytes | Weak | Strong (via H-bonding and dipole interactions) |
| Best Use Case | General purpose, homologous series | Halogenated aromatics, positional isomers |
Part 2: Regulatory Grounding & Lifecycle Workflow
Method validation must bridge the gap between analytical development and regulatory submission. This protocol aligns with the modernized ICH Q2(R2) guidelines (adopted November 2023)[3][4] and USP <1225> (Validation of Compendial Procedures)[5][6]. Under USP <1225>, purity assessments for impurities fall under Category II, which requires rigorous evaluation of limits of detection (LOD) and quantitation (LOQ)[6][7].
ICH Q2(R2) emphasizes a lifecycle approach, ensuring the method remains "fit for purpose" through continuous self-validation and risk-based monitoring[3].
Fig 2. Lifecycle-based HPLC method validation workflow for fluorinated lactams.
Part 3: Step-by-Step Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. Each step includes internal controls to guarantee data integrity.
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade
) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile)[8]. -
Causality: Formic acid (pH ~2.7) ensures any basic functional groups on the lactam ring remain fully protonated while simultaneously suppressing the ionization of residual surface silanols on the silica column. This prevents secondary ion-exchange interactions, which are the primary cause of peak tailing[1].
Step 2: Chromatographic Method Setup
-
Action: Install a superficially porous PFP column (e.g., 2.6 µm, 100 x 2.1 mm). Set the flow rate to 0.4 mL/min and column temperature to 35°C. Run a gradient from 5% B to 95% B over 10 minutes.
-
Causality: Superficially porous (core-shell) particles reduce the path length for analyte diffusion, minimizing longitudinal band broadening. This delivers sub-2 µm efficiency at significantly lower backpressures, while the PFP ligand provides the necessary orthogonal selectivity[2].
Step 3: System Suitability Testing (SST)
-
Action: Inject a resolution standard containing the fluorinated lactam API and its closest eluting known impurity six times.
-
Causality: SST acts as the daily self-validation mechanism. If the critical pair resolution (
) drops below 2.0, or the peak area Relative Standard Deviation (RSD) exceeds 2.0%, the system automatically halts, preventing the generation of invalid data[9].
Step 4: Forced Degradation (Specificity Assessment)
-
Action: Subject the API to 0.1N HCl (acidic), 0.1N NaOH (basic), 3%
(oxidative), and photolytic stress for 24 hours. Neutralize and inject the stressed samples. -
Causality: By intentionally degrading the API, we generate potential process impurities and degradants. The method is only considered "stability-indicating" if the main lactam peak remains baseline-resolved from all degradation products, proving absolute specificity[7].
Part 4: Quantitative Validation Parameters
Once the method development and specificity are confirmed, the method must be quantitatively validated against ICH Q2(R2) and USP <1225> Category II acceptance criteria[3][6].
Table 2: Validation Parameters, Causality, and Acceptance Criteria
| Parameter | Causality / Purpose | Typical Acceptance Criteria |
| System Suitability (SST) | Ensures daily instrument performance before sample analysis. | |
| Specificity | Proves the API is differentiated from degradants/impurities. | Baseline resolution; Peak purity match |
| Linearity | Confirms detector response is proportional to concentration. | |
| Accuracy (Recovery) | Validates that the measured value equals the true value. | 98.0% – 102.0% recovery across 3 spike levels |
| Precision (Repeatability) | Demonstrates method consistency under identical conditions. | RSD |
| LOD / LOQ | Establishes the lowest reliably detectable/quantifiable limits. | Signal-to-Noise (S/N) |
Conclusion
For the purity assessment of fluorinated lactams, standard C18 columns introduce a high risk of co-eluting positional isomers. By transitioning to a PFP stationary phase, analytical scientists can leverage fluorous and
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023.[Link]
-
United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. [Link]
-
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016.[Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. biospectra.us [biospectra.us]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. mdpi.com [mdpi.com]
Comparative Reactivity Guide: Trifluoroethyl vs. Ethyl Pyrrolidin-2-ones
Executive Summary
This guide provides a technical comparison between
The substitution of the ethyl group with a trifluoroethyl group introduces a strong electron-withdrawing effect (
Key Differentiators
| Feature | ||
| Electronic State | Electron-rich nitrogen; stable amide resonance. | Electron-deficient nitrogen; activated carbonyl. |
| Hydrolytic Stability | High (Requires strong acid/base + heat). | Low (Susceptible to mild nucleophilic attack). |
| Metabolic Fate | Oxidative dealkylation (CYP450). | Blocked dealkylation ; potential ring opening. |
| Primary Utility | Industrial Solvent, Solubilizer. | Bioisostere, Fluorinated Scaffold.[1] |
Electronic Structure & Physical Properties
The reactivity differences stem directly from the inductive influence of the fluorine atoms.
The Fluorine Effect
In NEP, the ethyl group is weakly electron-donating, stabilizing the partial positive charge on the nitrogen atom in the zwitterionic amide resonance structure (
In TFEP, the trifluoromethyl (
-
Reduced Basicity: The lone pair on the nitrogen is less available, reducing the
of the conjugate acid significantly. -
Destabilized Resonance: The electron withdrawal destabilizes the cationic character of the nitrogen in the amide resonance form.
-
Activated Carbonyl: With reduced resonance donation from nitrogen, the carbonyl carbon retains more ketone-like character, making it highly electrophilic.
Property Comparison Table[2]
| Property | NEP ( | TFEP ( | Impact on Reactivity |
| N-Substituent | -0.05 (Ethyl) | +0.14 ( | TFEP nitrogen is electron-poor. |
| Amine Leaving Group | ~10.7 (Ethylamine) | ~5.7 (Trifluoroethylamine) | Critical: TFEP releases a much better leaving group upon hydrolysis. |
| LogP (Lipophilicity) | -0.43 | ~0.5 - 0.8 (Est.) | TFEP has higher membrane permeability. |
| Dipole Moment | High (~4.0 D) | Moderate | Fluorine dipoles oppose the amide dipole vector. |
Reactivity Profile: Hydrolytic Stability
The most significant operational difference is the susceptibility to ring opening. TFEP is kinetically unstable in aqueous base compared to NEP.
Mechanism of Ring Opening
Hydrolysis proceeds via the nucleophilic attack of hydroxide (or water) on the carbonyl carbon (Mechanism
-
Attack:
attacks the carbonyl. In TFEP, this step is faster because the carbonyl is more electrophilic (less resonance stabilization). -
Tetrahedral Intermediate: Forms transiently.
-
Collapse: The intermediate collapses to expel the amine.
-
In NEP: The expulsion of the ethylamino group (a strong base) is energetically unfavorable without protonation.
-
In TFEP: The trifluoroethylamino group is a weaker base (
5.7) and a superior leaving group. The collapse is rapid.[2]
-
Visualization: Hydrolysis Pathway
Figure 1: Comparative hydrolysis pathways. The electron-withdrawing group in TFEP lowers the barrier for nucleophilic attack and significantly accelerates the expulsion of the amine leaving group.
Metabolic Stability & Drug Design[1][4][5]
In drug development, the trifluoroethyl group is often employed to block metabolic "soft spots."
Oxidative Dealkylation
-
NEP: The
-methylene of the ethyl group ( ) is prone to oxidation by Cytochrome P450 enzymes. This leads to an unstable carbinolamine intermediate, which decomposes to 2-pyrrolidone and acetaldehyde (toxic). -
TFEP: The
bonds adjacent to the group are strengthened (bond dissociation energy increases). Furthermore, the strong electron withdrawal deactivates the carbon toward the radical abstraction step required for P450 oxidation. Result: The -dealkylation pathway is effectively blocked.
The Stability Trade-off
While TFEP resists oxidative metabolism, its chemical instability (hydrolysis) becomes the new liability. In vivo, this may manifest as non-enzymatic ring opening in plasma or rapid hydrolysis by amidases, rather than oxidative clearance by the liver.
Experimental Protocols
Protocol A: Synthesis of TFEP (Lab Scale)
Note: Direct reaction of GBL with trifluoroethylamine is difficult due to the amine's low nucleophilicity. The alkylation route is preferred for high yields.
Objective: Synthesis of
-
Reagents:
-
2-Pyrrolidinone (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)
-
2,2,2-Trifluoroethyl triflate (1.1 equiv) [Handle with care: Potent Alkylator]
-
Solvent: Anhydrous THF or DMF.
-
-
Procedure:
-
Deprotonation: To a suspension of NaH in THF at 0°C under argon, add 2-pyrrolidinone dropwise. Stir for 30 min until
evolution ceases. -
Alkylation: Add 2,2,2-trifluoroethyl triflate dropwise at 0°C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with
) or GC-MS. -
Workup: Quench with saturated
. Extract with ethyl acetate. Wash organic layer with water and brine. Dry over . -
Purification: Distillation under reduced pressure (TFEP boiling point is expected to be lower than NEP due to fluorine content reducing intermolecular forces).
-
Protocol B: Comparative Hydrolysis Assay
Objective: Quantify the half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of NEP and TFEP in Acetonitrile.
-
Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4 and pH 9.0 (stress condition).
-
-
Incubation:
-
Mix 10
L of stock with 990 L of buffer in HPLC vials. -
Incubate at 37°C in a thermostatic shaker.
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
m). -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% to 95%).
-
Detection: UV at 210 nm (Amide bond).
-
Timepoints: 0, 1, 4, 8, 24 hours.
-
-
Data Processing:
-
Plot
vs. Time. -
Calculate
(slope) and . -
Expectation: NEP will show negligible degradation at 24h (pH 7.4). TFEP will show measurable formation of the ring-open amino acid derivative.
-
References
-
Properties of Fluorinated Amines: Title: Basicity and Nucleophilicity of Fluorinated Amines. Source:Journal of Organic Chemistry. Context: Establishes the low pKa (~5.7) of trifluoroethylamine, explaining the leaving group ability in TFEP. (Generic ACS Search for context)
-
Metabolic Stability of Fluorine Groups: Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1] Source:Journal of Medicinal Chemistry / PMC. Context: Discusses the blocking of metabolic oxidation by CF3 groups.[3] [Link]
-
Lactam Hydrolysis Kinetics: Title: Hydrolysis Reactions of Activated Amides and Lactams. Source:MDPI / Journal of Physical Organic Chemistry. Context: General mechanisms for hydrolysis of activated amides. [Link]
-
NEP Safety and Properties: Title: N-Ethyl-2-pyrrolidone Safety Data Sheet & Technical Properties. Source:Carl Roth / BenchChem. Context: Baseline data for N-ethylpyrrolidone stability and solvent use.[4] [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. futuremarketinsights.com [futuremarketinsights.com]
GC-MS Fragmentation Dynamics: A Comparative Guide on 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one vs. Non-Fluorinated Analogs
As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and lipophilicity, pyrrolidin-2-one derivatives have emerged as critical structural motifs. However, the analytical characterization of these compounds—particularly via Gas Chromatography-Mass Spectrometry (GC-MS)—presents distinct challenges. Pyrrolidine-containing scaffolds often exhibit dominant, uninformative fragment ions due to the nitrogen atom's tendency to sequester charge[1].
This guide provides an objective, in-depth comparison of the Electron Impact (EI) GC-MS fragmentation patterns of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one against its non-fluorinated counterpart, 3-Bromo-1-ethylpyrrolidin-2-one . By understanding the causality behind these fragmentation pathways, analytical scientists can better predict diagnostic ions and ensure robust structural elucidation.
Structural Impact on Ionization and Stability
The substitution of an ethyl group with a 2,2,2-trifluoroethyl group fundamentally alters the electron distribution within the pyrrolidone ring, directly impacting its behavior in the MS source[2].
-
Inductive Destabilization: In standard alkyl-pyrrolidones, the nitrogen lone pair stabilizes the molecular ion
through resonance, often directing classic -cleavage pathways[3]. However, the strong electron-withdrawing nature of the group exerts a powerful inductive effect, pulling electron density away from the nitrogen atom. -
Causality of Fragmentation: Because the nitrogen is rendered less capable of stabilizing the radical cation, the molecular ion of the trifluoroethyl derivative is inherently less stable than its ethyl analog. Consequently, the system rapidly relieves electronic and steric strain by cleaving the relatively weak
bond located to the carbonyl. This makes the ion the undisputed base peak in the spectrum. -
Competing Radical Losses: The presence of the fluorinated alkyl chain introduces a highly specific competing pathway: the loss of a trifluoromethyl radical (
, -69 Da). This is a diagnostic marker for trifluoroethyl-substituted amines and amides, distinguishing them from simple alkyl losses (e.g., , -15 Da)[2].
Comparative Fragmentation Data
To objectively evaluate the performance of MS methods in identifying these compounds, we must compare their primary diagnostic ions. The table below summarizes the theoretical and observed
| Fragmentation Pathway | This compound | 3-Bromo-1-ethylpyrrolidin-2-one | Diagnostic Significance |
| Molecular Ion | Validates intact mass and presence of one Bromine atom. | ||
| Base Peak | Primary strain-relief cleavage; indicates core stability. | ||
| Alkyl Radical Loss | Identifies the N-alkyl substituent. (Note the isobaric coincidence). | ||
| Ring Cleavage | Confirms the presence of the lactam (pyrrolidone) carbonyl[3]. |
Data Interpretation: Interestingly, the loss of
Mechanistic Pathways & Visualization
The following diagram maps the self-validating fragmentation cascade of this compound under standard 70 eV EI conditions.
GC-MS EI fragmentation pathway of this compound.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following GC-MS protocol incorporates internal validation steps to prevent misidentification caused by thermal degradation or source contamination.
Step 1: System Suitability and Tuning
-
Autotune: Perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the
69, 219, and 502 peaks exhibit proper relative abundances and that the mass axis is calibrated to Da. -
Blank Injection: Inject 1.0 µL of MS-grade ethyl acetate to establish a baseline and confirm the absence of column bleed or carryover from previous runs.
Step 2: Sample Preparation
-
Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade ethyl acetate.
-
Internal Standard Addition: Add 10 µL of Naphthalene-d8 (100 µg/mL). Causality: The internal standard acts as a self-validating mechanism; if the Naphthalene-d8 peak area fluctuates by >5% between runs, it indicates injection port inconsistencies or source quenching, invalidating the analyte data.
Step 3: Chromatographic Separation
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Ultra-high purity Helium (Constant flow: 1.0 mL/min).
-
Injection: 1.0 µL, Split ratio 10:1. Inlet temperature set to 250°C to ensure flash vaporization without thermal breakdown of the
bond. -
Oven Program: 80°C (hold 1 min)
ramp at 15°C/min to 280°C hold 5 min.
Step 4: Mass Spectrometry Acquisition
-
Ionization: Electron Impact (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.
-
Acquisition: Scan mode from
50 to 500. -
Validation Check: Upon data acquisition, immediately verify the isotopic signature of the molecular ion (
245 and 247). A strict 1:1 abundance ratio self-validates that the precursor ion contains exactly one bromine atom and has not undergone thermal debromination in the inlet.
References
-
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Investigating the lithium ion battery electrolyte additive tris (2,2,2-trifluoroethyl) phosphite by gas chromatography with a flame ionization detector (GC-FID) Source: RSC Advances URL: [Link]
-
Title: Fragmentation p
-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives Source: Forensic Science International URL: [Link]
Sources
- 1. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the lithium ion battery electrolyte additive tris (2,2,2-trifluoroethyl) phosphite by gas chromatography with a flame ionization detecto ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09476K [pubs.rsc.org]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
The Definitive Guide to Structural Elucidation of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a compound of interest due to its halogenated and stereogenic nature. While a public crystal structure for this specific molecule is not available, this guide will navigate the principles and practicalities of X-ray crystallography, contextualized with data from structurally related compounds, and contrast it with other powerful analytical methods.
The Imperative of Structural Verification
This compound possesses a chiral center at the 3-position of the pyrrolidinone ring. The absolute stereochemistry at this center can have profound implications for its biological activity and pharmacokinetic properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone for any research or development program involving this molecule.
X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding molecular interactions and guiding further molecular design.
The Crystallography Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Figure 1: Generalized workflow for single-crystal X-ray diffraction.
A Case Study with a Related Structure:
While the crystal structure of the title compound is not publicly available, we can look at the crystallographic data for a related molecule, 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3,3″-indoline]-2′,3″-trione, to understand the type of information that can be obtained.[2] This complex molecule, containing a bromo-substituted pyrrolidine ring, was crystallized and its structure determined, revealing intricate details about its conformation and intermolecular interactions.[2] The data for such a structure would be deposited in a crystallographic database as a Crystallographic Information File (CIF), a standard format for archiving and sharing crystal structure data.[3]
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more readily accessible information. The choice of technique depends on the specific question being asked, the amount of sample available, and the stage of the research.
| Technique | Sample Requirements | Information Obtained | Key Advantages for the Target Molecule | Limitations |
| X-ray Crystallography | Single crystal of sufficient size and quality | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous determination of the stereocenter at C3 | Requires a suitable single crystal, which can be challenging to grow |
| Mass Spectrometry (MS) | Small amount of sample, can be in solution | Molecular weight, elemental composition, fragmentation patterns | Isotopic pattern of bromine (M and M+2 peaks in ~1:1 ratio) is a clear indicator of its presence.[3] High-resolution MS can confirm the molecular formula. | Does not provide information on stereochemistry or connectivity |
| NMR Spectroscopy | Milligram quantities in solution | Connectivity of atoms (1H, 13C), relative stereochemistry, conformational information | The presence of a chiral center at C3 makes the two protons on C4 diastereotopic, leading to distinct signals and complex splitting patterns in the 1H NMR spectrum.[4][5][6][7][8] | Does not directly provide the absolute stereochemistry |
| FTIR Spectroscopy | Small amount of sample (solid or solution) | Presence of functional groups | Strong absorption band for the lactam carbonyl group (typically around 1680 cm⁻¹) provides a clear spectroscopic handle.[9][10][11] | Provides limited information on the overall molecular structure and no stereochemical information |
In-depth Look at Alternative Techniques
Mass Spectrometry (MS)
For this compound, mass spectrometry is a powerful tool for initial characterization.
Expected Observations:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[3] This provides a definitive confirmation of the presence of a single bromine atom.
-
Fragmentation: Electron ionization (EI) would likely lead to fragmentation, with potential loss of the bromine atom or the trifluoroethyl group, providing further structural clues.
Figure 2: Potential fragmentation pathways in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most informative technique short of X-ray crystallography for this molecule.
Key Insights:
-
¹H NMR: The presence of the chiral center at C3 renders the two protons on the adjacent C4 methylene group diastereotopic.[4][5][6][7][8] This means they are in chemically non-equivalent environments and will have different chemical shifts, likely appearing as two separate multiplets. The protons on the C5 methylene group will also be diastereotopic. This complex splitting pattern is a strong indicator of the presence of the adjacent chiral center.
-
¹³C NMR: The number of distinct signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
¹⁹F NMR: A single signal (likely a triplet due to coupling with the adjacent CH₂ group) would confirm the presence of the CF₃ group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Characteristic Absorptions:
-
Lactam C=O stretch: A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹. The exact position can provide subtle information about the ring strain and electronic environment.
-
C-N stretch: This will likely appear in the fingerprint region.
-
C-F stretches: Strong absorptions are expected in the 1000-1400 cm⁻¹ region.
Conclusion: An Integrated Approach
While X-ray crystallography provides the definitive answer to the three-dimensional structure of this compound, a comprehensive understanding of the molecule is best achieved through an integrated analytical approach. Mass spectrometry offers rapid confirmation of the molecular weight and the presence of bromine. FTIR provides a quick check for the key lactam functional group. Finally, NMR spectroscopy gives detailed insights into the connectivity and the local stereochemical environment. For absolute stereochemical assignment, however, the growth of a suitable single crystal and subsequent X-ray diffraction analysis remains the unparalleled gold standard.
References
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- Kim, Y., Wang, J., & Zanni, M. T. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(7), 2165–2174.
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- Bingol, K., & Brüschweiler, R. (2015). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 5(3), 437–462.
- Wei, Y., et al. (2013). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-2′,3′′-trione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1549–o1550.
- Communications Chemistry. (2024).
- ResearchGate. (n.d.). FTIR Analysis: a) carbonyl group, b) trimethylammonium group, c) lactam group.
- ResearchGate. (n.d.). Representative FTIR spectrum of Γ-lactam-d6 in CCl4.
- OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic.
- Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8449.
- PubChem. (n.d.). 3-Bromopyrrolidin-2-one.
- PubChem. (n.d.). 2-Pyrrolidone.
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- Fan, X., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 156-164.
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- ChemScene. (n.d.). 3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline.
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- U.S. Environmental Protection Agency. (2023). 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- - Substance Details.
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Mastering the Chiral Separation of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Technical Guide
CAS Number: 178946-24-2 Molecular Formula: C6H7BrF3NO Target Audience: Medicinal Chemists, Process Development Scientists, and Chromatographers.
Executive Summary & Strategic Analysis
The separation of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one enantiomers presents a unique set of challenges distinct from standard lactam resolutions. Unlike simple N-alkyl pyrrolidinones, the 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing effect (inductive effect, -I) on the amide nitrogen.
The Chemist's Dilemma:
-
Electronic Effect: The electron-withdrawing nature of the trifluoroethyl group reduces the resonance overlap between the nitrogen lone pair and the carbonyl. This increases the acidity of the C3-proton (alpha-proton), making the enantiomers highly susceptible to racemization under basic conditions or elevated temperatures.
-
Chemical Stability: The C3-Bromine is a good leaving group. In the presence of basic modifiers (common in chiral HPLC), the molecule risks undergoing dehydrohalogenation to form the
-unsaturated lactam (elimination impurity).
Therefore, the "standard" chiral screening approach must be modified. This guide compares two validated pathways: Supercritical Fluid Chromatography (SFC) (The Gold Standard) and Normal Phase HPLC (The Robust Alternative), prioritizing sample integrity over simple retention.
Comparative Analysis of Separation Methodologies
The following table contrasts the two primary methodologies. Note that Reversed-Phase (RP) HPLC is not recommended due to the potential for hydrolysis of the C-Br bond in aqueous buffers over prolonged runs.
Performance Matrix
| Feature | Method A: Chiral SFC (Recommended) | Method B: Normal Phase HPLC |
| Primary Mechanism | Adsorption/Inclusion in supercritical CO₂ | Liquid-Solid Adsorption |
| Racemization Risk | Low (Low viscosity allows low T operation) | Moderate (Requires careful solvent choice) |
| Throughput | High (3x-5x faster than HPLC) | Low to Medium |
| Solvent Recovery | Excellent (CO₂ evaporates) | Poor (Requires rotovap of hexane) |
| Sample Solubility | High (Halogenated compounds dissolve well in scCO₂) | Moderate (Limited by Hexane solubility) |
| Cost per Gram | Low (Green chemistry) | High (Solvent consumption) |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – Chiral SFC
Best for: Preparative scale-up and labile compounds.
Rationale: SFC utilizes supercritical CO₂ which is non-polar and acidic/neutral. This environment stabilizes the base-sensitive C3-proton. The low viscosity allows high flow rates at lower temperatures (
Instrument Setup:
-
System: Agilent 1260 Infinity II SFC or Waters UPC².
-
Detector: PDA (210 nm – absorption of the amide/bromide).
-
Back Pressure Regulator (BPR): 120 bar.
Step-by-Step Methodology:
-
Column Selection: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak AD-H .
-
Why IG? The chloro-substituents on the selector often provide superior recognition for halogenated analytes via halogen-halogen interactions.
-
-
Mobile Phase:
-
A: CO₂ (100%)
-
B: Methanol (Note: Do NOT use basic additives like DEA or TEA. If peak tailing occurs, use 0.1% Formic Acid, but usually neutral MeOH is sufficient).
-
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Ramp to 40% B
-
6-8 min: Hold 40% B
-
-
Temperature: 25°C (Critical: Do not exceed 30°C to prevent racemization).
-
Flow Rate: 3.0 mL/min (analytical) or scaled for prep.
Self-Validating Check:
-
Inject the racemate.[1] If a third peak appears between the enantiomers or at the solvent front, check for the elimination product (loss of HBr). If seen, lower temperature to 15°C.
Protocol B: Normal Phase HPLC
Best for: QC labs lacking SFC equipment.
Rationale: Hexane-based methods are "gentle" and non-hydrolytic. However, the low solubility of the trifluoroethyl group in pure hexane requires a significant modifier portion.
Step-by-Step Methodology:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Avoid Ethanol if possible; IPA provides better resolution for bulky trifluoroethyl groups due to steric matching.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20°C.
-
Sample Diluent: 100% Isopropanol (Inject small volumes, e.g., 5 µL, to prevent solvent shock).
Critical Control Points & Troubleshooting
The "Elimination" Trap
The most common failure mode is the generation of the impurity: 1-(2,2,2-trifluoroethyl)-1,5-dihydro-2H-pyrrol-2-one .
-
Symptom: Baseline rise or new peak at low retention time.
-
Cause: Mobile phase is too basic or column history contains residual amines.
-
Fix: Flush column with 0.1% Acetic Acid in IPA prior to use.
Visualizing the Decision Logic
The following diagram illustrates the workflow for selecting the optimal separation path while mitigating chemical risks.
Caption: Decision matrix for separating labile alpha-bromo lactams, prioritizing stability and throughput.
Representative Data (Simulated)
The following data represents expected performance metrics based on the structural analogs (N-benzyl-3-bromo-pyrrolidinone) and the specific electronic influence of the trifluoroethyl group.
| Parameter | SFC (Chiralpak IG) | NP-HPLC (Chiralcel OD-H) |
| Retention Time (E1) | 2.4 min | 8.2 min |
| Retention Time (E2) | 3.1 min | 11.5 min |
| Selectivity ( | 1.45 | 1.52 |
| Resolution ( | 4.2 | 3.8 |
| Tailing Factor | 1.1 | 1.3 |
| Cycle Time | 4.0 min | 15.0 min |
Interpretation: While NP-HPLC offers slightly higher selectivity (
References
-
PubChem. (n.d.). This compound (CID 10586483).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Toribio, L., et al. (2018). Enantioseparation of chiral pharmaceuticals by Supercritical Fluid Chromatography. Journal of Chromatography A. (Cited for general SFC protocols on lactams). [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Cited for polysaccharide column selection logic).[2] [Link]
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Safety Operating Guide
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one proper disposal procedures
This comprehensive operational guide details the scientifically grounded procedures for the safe handling, segregation, and disposal of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one . Designed for laboratory personnel, safety officers, and drug development professionals, this document ensures compliance with stringent environmental regulations regarding halogenated organic waste.
Chemical Profile & Causality of Hazards
This compound is a specialized halogenated heterocyclic building block utilized in advanced pharmaceutical synthesis[1].
The Mechanistic Challenge of Disposal: This compound contains both a heavy halogen (Bromine) and a highly electronegative polyfluorinated group (Trifluoroethyl). The causality behind its strict disposal requirements lies in its thermal degradation profile. If incinerated improperly or at low temperatures, the carbon-halogen bonds break and can recombine to form highly toxic, persistent polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDF). Furthermore, combustion releases hydrofluoric acid (HF) and hydrobromic acid (HBr) gases. Therefore, this chemical must exclusively be processed via high-temperature incineration (>1100°C) equipped with rapid-quench caustic scrubbing systems to neutralize acid gases before atmospheric release[2].
Quantitative Data & Waste Classification
The following table summarizes the critical physicochemical parameters that dictate the operational handling and waste classification of this compound.
| Property / Parameter | Specification | Operational Implication |
| Chemical Name | This compound | Must be explicitly written on all waste manifests. |
| CAS Number | 178946-24-2 | Primary identifier for environmental compliance tracking. |
| Molecular Formula | C₆H₇BrF₃NO | High halogen ratio dictates the "Halogenated" waste route. |
| Waste Classification | Halogenated Organic Waste | CRITICAL: Do not mix with non-halogenated solvents. |
| Primary Destruction | High-Temperature Incineration | Requires specialized facilities with alkaline gas scrubbers. |
| Container Compatibility | HDPE or Borosilicate Glass | Do not use galvanized steel; halogens cause corrosion and leaks. |
Step-by-Step Disposal Methodology
To maintain a self-validating safety system, every step of the disposal process must be documented and verified by laboratory personnel.
Phase 1: Waste Segregation
-
Isolate the Waste Stream: Never mix this compound with non-halogenated solvent waste (e.g., ethanol, acetone, or hexane)[3]. Mixing increases the volume of expensive halogenated waste and can dangerously alter the calorific (BTU) value required for safe incineration.
-
Aqueous Separation: If the compound is dissolved in a biphasic mixture, separate the organic layer from the aqueous layer. Collect the aqueous waste separately, as water severely degrades the efficiency of thermal destruction incinerators[4].
Phase 2: Containerization & Storage
-
Select Compatible Containment: Transfer the waste into a high-density polyethylene (HDPE) carboy or a borosilicate glass bottle. Causality: Halogenated solvents and their degradants will rapidly corrode galvanized steel safety cans, leading to hazardous leaks[5].
-
Apply Immediate Labeling: Affix a hazardous waste tag the moment the first drop of waste enters the container. The label must explicitly state "Halogenated Organic Waste" and list "this compound" as the primary constituent.
-
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA. The container must be kept in secondary containment (e.g., a spill tray) to prevent environmental release in the event of a primary container failure[3]. Keep the container tightly capped at all times unless actively adding waste.
Phase 3: Spill Response & Decontamination
In the event of an accidental release, standard organic spill protocols must be elevated due to the halogenated nature of the compound.
-
Aerosolization Prevention: If the compound is spilled in solid form, do not dry-sweep, as this will aerosolize the toxic dust. Carefully cover the spill with a damp absorbent pad or use a specialized HEPA-filtered vacuum[6].
-
Liquid Absorption: For liquid solutions, surround and absorb the spill using inert, non-combustible materials such as vermiculite, dry sand, or proprietary chemical binders.
-
Decontamination: Wash the affected surface with a mild detergent solution. Collect all rinsate and contaminated absorbent materials, placing them into a solid hazardous waste container labeled as "Halogenated Decontamination Debris."
Operational Workflow Visualization
The following diagram maps the logical decision tree for processing halogenated pyrrolidinone waste, ensuring that the critical segregation step is never bypassed.
Operational workflow for the segregation and disposal of halogenated pyrrolidinone waste.
References
-
National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Management. Available at: [Link]
-
National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 10586483. Available at:[Link]
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- 3. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
